m-PEG2-CH2CH2COOH
Description
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYTEWOPOCEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG2-CH2CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-propionic acid with two ethylene glycol units (m-PEG2-CH2CH2COOH). It is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key processes using the DOT language for Graphviz.
Core Concepts: Structure and Functionality
This compound, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a short, hydrophilic linker molecule. Its structure consists of a methoxy-terminated di-ethylene glycol chain and a terminal propionic acid moiety. This configuration imparts valuable characteristics for its use in bioconjugation. The PEG portion of the molecule enhances aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules such as proteins, peptides, and small molecule drugs.[1][2]
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4] The linker's length, flexibility, and hydrophilicity are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination.[3][4]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented below. This data is essential for designing and executing bioconjugation experiments and for understanding the behavior of the resulting conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O₅ | [5] |
| Molecular Weight | 192.21 g/mol | [6] |
| CAS Number | 209542-49-4 | [5] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Purity | ≥97% | [5][6] |
| pKa (Predicted) | 4.28 ± 0.10 | [7] |
| Storage Temperature | 4°C | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 199.0 mg/mL (1.04 mol/L) | [8] |
| Dimethyl Sulfoxide (DMSO) | Miscible | [9][10] |
| Ethanol | Soluble | N/A |
Note: While specific quantitative solubility data for ethanol was not found, its chemical properties suggest good solubility.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in bioconjugation, specifically focusing on the coupling to a primary amine-containing molecule, such as a peptide or a protein, and the subsequent characterization of the conjugate.
EDC/NHS Coupling of this compound to a Peptide
This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a peptide.
Materials:
-
This compound
-
Peptide with a primary amine (e.g., a lysine residue or N-terminal amine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare a stock solution of the peptide in Coupling Buffer (e.g., 10 mg/mL).
-
Freshly prepare stock solutions of EDC (e.g., 0.5 M in water or Activation Buffer) and NHS (e.g., 0.5 M in water or Activation Buffer) immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, add this compound from the stock solution to Activation Buffer.
-
Add a 1.2 to 2-fold molar excess of EDC over this compound.
-
Add a 1.2 to 2-fold molar excess of NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Add the peptide solution to the activated this compound solution. The molar ratio of the activated linker to the peptide should be optimized, but a starting point of 10:1 is common.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amine. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the PEGylated peptide from excess reagents and unconjugated peptide using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization of the PEGylated Peptide
The successful conjugation and purity of the PEGylated peptide can be assessed using various analytical techniques.
Table 3: Characterization Techniques for PEGylated Peptides
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight upon PEGylation. | A shift to a higher apparent molecular weight for the PEGylated peptide compared to the unconjugated peptide. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm the covalent addition of the PEG linker and determine the degree of PEGylation. | An increase in the mass of the peptide corresponding to the molecular weight of the this compound linker (192.21 Da). |
| RP-HPLC | Purify and analyze the homogeneity of the conjugate. | A new peak with a different retention time compared to the unconjugated peptide. |
Application in PROTACs: A Visual Guide
The primary utility of this compound is as a linker in the synthesis of PROTACs. The following diagrams illustrate the general mechanism of PROTAC action and a representative signaling pathway targeted by a PROTAC.
General Mechanism of PROTAC Action
This diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Targeting the BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression and a target in cancer therapy. PROTACs have been developed to induce the degradation of BRD4. This diagram shows a simplified representation of the BRD4 signaling pathway and how a BRD4-targeting PROTAC can disrupt it.
Caption: Simplified BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and reactive carboxylic acid handle make it an ideal linker for a variety of applications, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to facilitate the effective use of this versatile molecule in research and development settings.
References
- 1. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. m-PEG2-acid | 149577-05-9 [amp.chemicalbook.com]
- 8. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
An In-depth Technical Guide to m-PEG2-CH2CH2COOH: Structure, Properties, and Applications in Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methoxyethoxy)ethoxy]propanoic acid, commonly referred to as m-PEG2-CH2CH2COOH. This bifunctional molecule is a cornerstone in modern biopharmaceutical research and development, primarily utilized as a hydrophilic spacer and linker in bioconjugation and for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its defined chain length and versatile reactivity make it an invaluable tool for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties.
Core Molecular Structure and Physicochemical Properties
This compound is a short, monodisperse polyethylene glycol (PEG) derivative. It possesses a terminal methoxy group, rendering one end inert, and a terminal carboxylic acid group, which provides a reactive handle for conjugation to primary amines.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental design.
| Property | Value | Reference |
| IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | [1] |
| Synonyms | m-PEG2-propionic acid, Methoxy-PEG2-acid | [2] |
| CAS Number | 209542-49-4 | [2] |
| Molecular Formula | C8H16O5 | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or semi-solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Applications in Bioconjugation and Drug Delivery
The primary application of this compound lies in PEGylation, the covalent attachment of PEG chains to biomolecules. This process is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic nature of the PEG chain can increase the hydrodynamic size of the conjugated molecule, which in turn can:
-
Enhance Solubility: Improve the solubility of hydrophobic drugs and proteins.
-
Prolong Circulation Half-Life: Reduce renal clearance, leading to less frequent dosing.
-
Reduce Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, mitigating an immune response.
-
Increase Stability: Protect therapeutic proteins from enzymatic degradation.
The carboxylic acid moiety of this compound is typically activated to react with primary amine groups present on the surface of proteins (e.g., the ε-amino group of lysine residues) or peptides.
Role as a Linker in PROTACs
This compound is also a frequently used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
The linker component of a PROTAC is crucial as its length, flexibility, and hydrophilicity significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation. The short and flexible nature of the m-PEG2 linker can be advantageous in optimizing the spatial orientation of the two ligands for effective ternary complex formation.
Below is a diagram illustrating the general mechanism of action for a PROTAC, where a PEG linker, such as one derived from this compound, connects the target protein ligand and the E3 ligase ligand.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
Amide Bond Formation via EDC/NHS Coupling
The most common method for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide) is through the activation of its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC hydrochloride
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Experimental Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.[5]
-
Prepare a stock solution of this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS).[4] The optimal ratios may need to be determined empirically.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the active NHS ester.[4]
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the freshly activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the pH of the reaction mixture is between 7.2 and 7.5 to facilitate the reaction with the primary amine.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching the Reaction:
Purification of the Conjugate
It is crucial to remove unreacted this compound, EDC/NHS byproducts, and quenching reagents from the final conjugate. The choice of purification method depends on the properties of the conjugate.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Effective for separating larger PEGylated proteins from smaller unreacted reagents.[] |
| Dialysis | Separates molecules based on size using a semi-permeable membrane. | Suitable for removing small molecule impurities from large protein conjugates.[8] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Useful for the purification of PEGylated peptides and small molecules.[] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can be used to separate PEGylated proteins from their un-PEGylated counterparts, as PEGylation can alter the surface charge.[] |
Characterization of the Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the purity and homogeneity of the final product.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker. High-resolution MS can provide the elemental composition.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to confirm the structure of the conjugate and, in some cases, to determine the degree of PEGylation by comparing the integration of PEG-specific proton signals to those of the biomolecule.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used to quantify the amount of unreacted starting materials.[12] |
Safety and Handling
This compound is intended for research use only. While a comprehensive toxicological profile has not been established, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (gloves, lab coat, and eye protection) and handling the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive carboxylic acid handle make it an ideal linker for the PEGylation of biomolecules and the construction of PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in a variety of research settings. As with any chemical modification, optimization of reaction conditions, purification strategies, and analytical methods is crucial for achieving the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Synthesis of Methoxy-PEG2-Propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxy-PEG2-propionic acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document details the synthetic pathway, experimental protocols, and characterization of the target compound.
Introduction
Methoxy-PEG2-propionic acid, also known as 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a carboxylic acid. This heterobifunctional structure allows for its use as a linker, where the carboxylic acid can be activated for conjugation to amine-containing molecules, while the methoxy-PEG chain imparts hydrophilicity and biocompatibility.
Synthetic Pathway
The synthesis of methoxy-PEG2-propionic acid is typically achieved through a two-step process:
-
Michael Addition: A base-catalyzed Michael addition of 2-(2-methoxyethoxy)ethanol to a protected acrylate, such as tert-butyl acrylate. This reaction forms the ester precursor, tert-butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate.
-
Deprotection: Acid-catalyzed hydrolysis of the tert-butyl ester to yield the final methoxy-PEG2-propionic acid. Trifluoroacetic acid (TFA) is commonly used for this deprotection due to the clean and volatile byproducts generated.
The overall synthetic workflow is depicted below.
An In-depth Technical Guide to m-PEG2-propionic acid: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-propionic acid, systematically named 3-(2-methoxyethoxy)propanoic acid, is a short, discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation and drug delivery. Its bifunctional nature, featuring a stable methoxy cap and a reactive terminal carboxylic acid, makes it an invaluable tool for researchers. The defined two-unit ethylene glycol chain provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules without the dispersity issues associated with traditional, polydisperse PEG polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams.
Core Properties and Specifications
m-PEG2-propionic acid is a well-characterized compound with consistent physical and chemical properties. These are summarized below for easy reference.
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Molecular Formula | C₆H₁₂O₄ | [1][2] |
| CAS Number | 149577-05-9 | [1][3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Predicted Boiling Point | 244.2 ± 20.0 °C | [2][3] |
| Predicted Density | 1.098 ± 0.06 g/cm³ | [2][3] |
| Predicted pKa | 4.28 ± 0.10 | [2][3] |
Chemical Identifiers
| Identifier Type | Identifier |
| Synonyms | 3-(2-Methoxyethoxy)propionic Acid, mPEG2-COOH, m-dPEG2-acid, MeO-PEG2-Acid |
| InChI | InChI=1S/C6H12O4/c1-9-4-5-10-3-2-6(7)8/h2-5H2,1H3,(H,7,8) |
| SMILES | C(O)(=O)CCOCCOC |
Synthesis of m-PEG2-propionic acid
The synthesis of m-PEG2-propionic acid is typically achieved through a two-step process involving a Michael addition followed by nitrile hydrolysis. This method provides a reliable route to the final product.
-
Michael Addition: 2-Methoxyethanol is reacted with acrylonitrile. The alkoxide of 2-methoxyethanol, formed by a base, acts as a nucleophile and adds to the activated double bond of acrylonitrile to form the intermediate, 3-(2-methoxyethoxy)propionitrile.
-
Nitrile Hydrolysis: The resulting nitrile intermediate is then subjected to acid- or base-catalyzed hydrolysis. This reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, m-PEG2-propionic acid. The hydrolysis is often carried out using strong acids like concentrated hydrochloric acid.
Core Applications in Drug Development and Research
The primary utility of m-PEG2-propionic acid lies in its function as a hydrophilic, flexible linker. The terminal carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds. This process, known as PEGylation, is central to its applications.
PEGylation of Proteins and Peptides
PEGylation with m-PEG2-propionic acid can improve the therapeutic properties of proteins and peptides by:
-
Increasing Solubility: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic molecules.[3]
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface.
-
Improving Pharmacokinetics: The increased hydrodynamic size can reduce renal clearance, prolonging circulation half-life.
The fundamental reaction involves the activation of the carboxylic acid, typically with carbodiimide chemistry, to make it reactive towards the amine groups (e.g., on lysine residues) of a protein.
Linker for Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload. m-PEG2-propionic acid can be incorporated as part of the linker structure. Its hydrophilicity helps to balance the hydrophobicity of many cytotoxic drugs, potentially reducing aggregation and improving the ADC's overall properties.
Below is a generalized workflow for developing an ADC where a PEG-acid linker is utilized.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4][5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). m-PEG2-propionic acid is used as a building block for these linkers, providing the necessary spacing and solubility.[3]
The logical flow of PROTAC synthesis and its mechanism of action are depicted below.
Key Experimental Protocols
The most common reaction involving m-PEG2-propionic acid is the formation of an amide bond with a primary amine-containing molecule. This is typically achieved via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
General Protocol for EDC/NHS Amide Coupling
This two-step protocol is designed to efficiently form a stable amide bond between the carboxylic acid of m-PEG2-propionic acid and a primary amine on a target molecule (e.g., protein, peptide, or small molecule).
Materials:
-
m-PEG2-propionic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing molecule
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
Step 1: Activation of m-PEG2-propionic acid (Formation of NHS Ester)
-
Equilibrate all reagents to room temperature before use.
-
Dissolve m-PEG2-propionic acid in Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. These reagents are moisture-sensitive.
-
Add a molar excess of EDC (typically 2-10 fold) and NHS (typically 2-5 fold) relative to the moles of m-PEG2-propionic acid.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the amine-reactive NHS ester.
Step 2: Conjugation to Amine-Containing Molecule
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Add the activated m-PEG2-propionic acid solution (from Step 1) to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction time may require optimization depending on the reactivity of the amine.
Step 3: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to the reaction mixture. Incubate for 15-30 minutes.
Step 4: Purification
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents and byproducts.
The logical flow of this critical chemical reaction is illustrated below.
Conclusion
m-PEG2-propionic acid is a versatile and powerful tool for researchers in drug development, biotechnology, and materials science. Its well-defined structure, hydrophilicity, and reactive handle provide a reliable means to modify biomolecules and surfaces. The protocols and workflows outlined in this guide offer a robust starting point for the successful application of this discrete PEG linker in creating novel conjugates for therapeutic and research purposes. As the fields of ADCs and PROTACs continue to expand, the utility of precisely engineered linkers like m-PEG2-propionic acid will undoubtedly grow in importance.
References
- 1. m-PEG2-acid | 149577-05-9 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5672662A - Poly(ethylene glycol) and related polymers monosubstituted with propionic or butanoic acids and functional derivatives thereof for biotechnical applications - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of m-PEG2-CH2CH2COOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG2-CH2CH2COOH, also known as 3-(2-methoxyethoxy)propanoic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its solubility based on the well-understood properties of its polyethylene glycol (PEG) and carboxylic acid functionalities. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications.
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its hydrophilic methoxy-terminated short PEG chain and its polar carboxylic acid group. The principle of "like dissolves like" provides a strong basis for predicting its solubility in different classes of organic solvents. The ether linkages of the PEG component and the carboxyl group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group can act as a hydrogen bond donor. These features suggest good solubility in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and PEG moieties can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High | The high polarity of these solvents can effectively solvate the polar carboxylic acid and ether functionalities of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds and are expected to readily dissolve the moderately polar this compound. |
| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | As an ether itself, this compound is expected to have good compatibility with ethereal solvents. Solubility in diethyl ether may be slightly lower due to its lower polarity compared to THF. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar functional groups of this compound. |
| Nonpolar | Hexane, Heptane | Low | Significant differences in polarity between the solute and solvent will likely result in poor solubility. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a well-established experimental method such as the shake-flask method is recommended.[1][2] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.
Key Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.
-
Syringe filters (chemically compatible with the solvent)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
For more complete separation, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the undiluted supernatant based on the dilution factor. This concentration represents the equilibrium solubility of this compound in the specific organic solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Technical Guide: m-PEG2-CH2CH2COOH for Advanced Bioconjugation
This technical guide provides an in-depth overview of m-PEG2-CH2CH2COOH, a heterobifunctional linker critical for researchers, scientists, and professionals in drug development. It covers the molecule's chemical properties, safety information, and its applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also provided.
Chemical and Physical Properties
This compound, also known as 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a short, hydrophilic polyethylene glycol (PEG) linker. The molecule features a terminal methoxy group, which provides stability and reduces non-specific binding, and a carboxylic acid group for covalent attachment to amine-containing molecules. Its CAS number is 209542-49-4 .[1][2]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 209542-49-4 | [1][2][3][4] |
| Synonyms | m-PEG2-Acid, mPEG2-Propionic acid, 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | [2][4] |
| Molecular Formula | C₈H₁₆O₅ | [1][2][3][4] |
| Molecular Weight | 192.21 g/mol | [3][4] |
| Purity | ≥95% to ≥97% | [2][3][4] |
| Appearance | Varies; may be liquid or solid | N/A |
| Storage | Store at -5°C or 4°C, keep dry and avoid sunlight | [2][4] |
Safety Data Sheet (SDS) Summary
Hazard Identification:
-
Based on data for the similar compound 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (CAS 16024-58-1), this substance may cause serious eye damage.[5][6]
-
Generic safety data sheets for mPEG-propionic acids of varying lengths sometimes classify the substance as not hazardous. However, caution is advised due to the acidic nature of the terminal group.
Precautionary Statements:
-
Prevention : Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5]
-
Response :
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[5]
-
If on skin : Wash with plenty of soap and water.
-
If inhaled : Move person into fresh air.
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically between -5°C and 4°C.[2][4]
-
Avoid contact with strong oxidizing agents.
Note: This information is based on related compounds and may not fully represent the specific hazards of this compound. Always consult the supplier-specific SDS before use and perform a thorough risk assessment.
Applications in Research and Drug Development
The primary application of this compound is as a flexible, hydrophilic linker in the synthesis of complex biomolecules. Its defined length and chemical properties make it ideal for:
-
PROTACs : It is widely used as a linker to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The PEG spacer helps to improve the solubility and cell permeability of the resulting PROTAC molecule, which is crucial for inducing selective protein degradation.[7]
-
Antibody-Drug Conjugates (ADCs) : The PEG linker can modulate the physicochemical properties of ADCs, improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles.[8][9]
-
PEGylation : The process of attaching PEG chains to therapeutic proteins or peptides can enhance their stability, prolong circulation half-life, and reduce immunogenicity.[10][11]
-
Nanotechnology and Materials Science : It is used for the functionalization of surfaces and nanoparticles to improve biocompatibility and create targeted drug delivery systems.[11]
Experimental Protocols
The carboxylic acid group of this compound is typically conjugated to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This reaction is most efficiently mediated by carbodiimide chemistry, specifically using EDC and NHS.
Protocol: Two-Step EDC/NHS Coupling to a Primary Amine
This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (protein, peptide, or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer : 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer : 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
-
Purification equipment (e.g., desalting column, dialysis cassettes, or HPLC)
Procedure:
Step 1: Activation of this compound
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions for extended periods.[3]
-
Dissolve this compound (1 equivalent) in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used.
-
Add NHS/Sulfo-NHS (1.5-2.0 equivalents) to the linker solution and mix gently.[5]
-
Add EDC (1.5-2.0 equivalents) to the mixture.[5]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[3][5]
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated linker solution from Step 1 to the amine-containing molecule solution.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5 for optimal coupling.[3][5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.[5]
-
Purify the resulting conjugate to remove unreacted linker and byproducts. The method of purification will depend on the nature of the conjugate.
Characterization:
-
Successful conjugation can be confirmed by techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass shift, or SDS-PAGE for proteins, which will show an increase in molecular weight.[10]
Visualized Workflows and Mechanisms
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The this compound linker plays a crucial role by tethering the two active components of the PROTAC. The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation pathway.
EDC/NHS Amine Coupling Workflow
This diagram illustrates the two-step chemical reaction pathway for conjugating this compound to a molecule containing a primary amine (R-NH₂).
Caption: Two-step EDC/NHS coupling reaction workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide PEG2 Propanoic Acid - JenKem Technology USA [jenkemusa.com]
- 9. Amine PEG2 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. mPEG Propionic Acid (mPEG-CH2CH2COOH) - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
The Core of Connectivity: An In-depth Technical Guide to Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of advanced therapeutics, the linker is not merely a passive connector but a critical component that dictates the efficacy, safety, and pharmacokinetic profile of a drug conjugate. Among the diverse array of linker technologies, short-chain, discrete polyethylene glycol (PEG) linkers have emerged as indispensable tools. This technical guide provides a comprehensive exploration of the applications of short-chain PEG linkers, defined as discrete PEG molecules with a specific number of repeating ethylene oxide units, typically ranging from 2 to 12 (PEG2 to PEG12).[1] Unlike their polydisperse counterparts, these monodisperse linkers offer precise control over the physicochemical properties of the final conjugate, making them invaluable in the rational design of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide will delve into their physicochemical properties, impact on pharmacokinetics, and diverse applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Physicochemical Properties of Short-Chain PEG Linkers
The length of a short PEG linker directly influences its physicochemical properties, which in turn dictate the biological behavior of the conjugated molecule.[1] Key properties include molecular weight, linker length, and hydrophilicity, often expressed as the logarithm of the partition coefficient (LogP).[1]
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[1]
Impact on Pharmacokinetics and Pharmacodynamics
The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[1]
| Parameter | Effect of Short-Chain PEG Linker | Rationale |
| Solubility and Aggregation | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of many potent payloads, improving solubility and preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3] |
| Plasma Half-life (t½) | Moderate Increase | PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend plasma half-life.[3] However, some studies show that short PEG linkers can lead to faster clearance compared to non-PEGylated counterparts, which can be beneficial in applications like immuno-PET imaging.[4][5] |
| Immunogenicity | Reduced | The flexible and hydrophilic PEG chains can create a "shield" around the payload and potentially immunogenic epitopes on the antibody, reducing the likelihood of an immune response.[1][3] |
| Off-Target Toxicity | Reduced | By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[3] |
| Tumor Accumulation | Enhanced | Prolonged circulation time can lead to greater accumulation of the drug conjugate in the tumor.[3] |
| In Vitro Cytotoxicity (IC50) | Generally High Potency | Short PEG linkers provide sufficient spacing to minimize steric hindrance, allowing for efficient binding to the target.[1] Longer PEG chains may sometimes interfere with antigen binding, potentially reducing in vitro potency.[3] |
Applications in Advanced Drug Modalities
Short PEG linkers are integral to the design of cutting-edge therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a short PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[1][6] The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload upon internalization into the target cell.[1] The hydrophilic nature of short PEG linkers is particularly beneficial for ADCs with hydrophobic payloads, as it improves solubility and allows for higher drug-to-antibody ratios (DARs) without promoting aggregation.[2][3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by co-opting the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[7] Short PEG linkers are frequently used to bridge these two ligands.[1] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.[7][8] The hydrophilicity of PEG linkers can also improve the often-poor aqueous solubility of PROTACs, which tend to be high molecular weight and lipophilic molecules.[7]
Peptide and Protein Modification
PEGylation, the covalent attachment of PEG chains to peptides and proteins, is a well-established strategy to improve their pharmacokinetic properties.[9] Short, monodisperse PEG linkers are often used as spacers to attach other molecules, such as fluorescent dyes or biotin, to peptides.[10] They can also be used to create homo- or hetero-dimeric peptides.[10] The hydrophilic nature of the PEG linker can improve the solubility and stability of the modified peptide or protein and shield it from proteolytic enzymes.[9]
Diagnostic Applications
Short PEG linkers are also employed in the development of diagnostic agents, such as in immuno-positron emission tomography (immuno-PET) imaging.[4] In this context, a surprising finding was that a trastuzumab antibody conjugated with a short PEG8 linker cleared from the blood much faster than its non-PEGylated counterpart, while maintaining tumor uptake.[4] This led to high-contrast images as early as 24 hours post-injection, reducing radiation exposure for the patient.[4] Short PEG linkers have also been used to improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.[11]
Experimental Protocols
The precise characterization of short PEG linkers and their conjugates is crucial for quality control and regulatory approval. The following are outlines of key experimental methodologies.
Synthesis of an Antibody-Drug Conjugate (ADC) with a Short PEG Linker
This is a generalized workflow for the synthesis of an ADC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. lifetein.com [lifetein.com]
- 10. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 11. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Terminal Carboxyl Group in m-PEG2-CH2CH2COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the strategic selection of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of advanced therapeutics. Among the vast array of available linkers, m-PEG2-CH2CH2COOH, a short-chain methoxy-terminated polyethylene glycol (PEG) derivative with a terminal propionic acid, stands out for its unique properties. The terminal carboxyl group is the cornerstone of its functionality, providing a versatile reactive handle for the covalent attachment of biomolecules. This technical guide offers a comprehensive exploration of the function of this terminal carboxyl group, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.
Core Functionality: A Reactive Hub for Bioconjugation
The primary role of the terminal carboxyl group (-COOH) in this compound is to serve as a reactive site for conjugation, most commonly with primary amines (-NH2) present on biomolecules such as proteins, peptides, and antibodies. This reaction, which forms a stable amide bond, is the foundation of its utility in creating well-defined bioconjugates.
However, the direct reaction between a carboxylic acid and an amine is generally inefficient under physiological conditions. The carboxyl group requires activation to a more reactive form to facilitate amide bond formation. The most prevalent and robust method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The activation and subsequent conjugation process can be summarized in a two-step mechanism:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS mitigates the instability of the O-acylisourea intermediate by converting it into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.
The strategic use of this two-step process allows for controlled and efficient conjugation, making the terminal carboxyl group a versatile tool for creating customized bioconjugates.
Quantitative Data on Conjugation and Application
The efficiency of conjugation and the impact of the linker on the final bioconjugate's properties are critical considerations. While specific data for this compound can vary depending on the reaction conditions and the biomolecule being conjugated, the following tables provide representative quantitative data for short-chain PEG-acid linkers in common applications.
Table 1: Representative EDC/NHS Conjugation Efficiency and Yield
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1:2:2 to 1:5:5 | Optimization is often required for specific applications. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry to form the active ester. |
| Conjugation pH | 7.2 - 7.5 | Favors the reaction of the NHS ester with primary amines. |
| Conjugation Efficiency (%) | 20 - 70% | Highly dependent on the protein, buffer conditions, and molar ratios.[1] |
| Overall Yield (Solid-Phase Peptide Synthesis) | 10 - 40% | Dependent on the number of coupling cycles and purification losses. |
Table 2: Impact of Short-Chain PEG Linkers on Pharmacokinetics and Binding Affinity
| Parameter | Observation | Rationale |
| Drug-Receptor Binding Affinity (Kᵢ) | Minimal to moderate decrease | The short PEG chain can introduce some steric hindrance, but its flexibility often mitigates a significant loss of affinity.[2] |
| In Vivo Half-Life | Moderate increase | The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance. |
| Immunogenicity | Reduced | The PEG moiety can mask epitopes on the biomolecule, reducing recognition by the immune system. |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide methodologies for the activation of the carboxyl group of this compound and its subsequent conjugation to a protein, as well as its use in solid-phase peptide synthesis.
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein
Materials:
-
This compound
-
Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix this compound with EDC and NHS in the Activation Buffer. A common starting molar ratio is 1:2:2 (PEG-acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of PEGylation (a 10-20 fold molar excess of the linker is a common starting point).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein conjugate using a size-exclusion chromatography column to remove excess linker, unreacted protein, and byproducts.
-
Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling agents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Fmoc-protected amino acid resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a ninhydrin test.
-
-
Washing: Wash the resin to remove excess reagents.
-
Final Deprotection and Cleavage:
-
Remove the N-terminal protecting group (if any) from the PEG linker.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the PEGylated peptide by reverse-phase HPLC.
-
Visualizing Workflows and Signaling Pathways
Understanding the logical flow of experimental procedures and the biological context of the resulting bioconjugates is crucial. The following diagrams, generated using the DOT language, illustrate a typical bioconjugation workflow and a relevant signaling pathway.
Caption: A typical workflow for the bioconjugation of a protein with this compound.
A key application of such PEGylated biomolecules is in enhancing the therapeutic properties of peptide drugs, such as GLP-1 receptor agonists used in the treatment of type 2 diabetes. The following diagram illustrates the GLP-1 receptor signaling pathway.
Caption: The GLP-1 receptor signaling pathway, a target for PEGylated peptide therapeutics.
Conclusion
The terminal carboxyl group of this compound is a critical functional moiety that enables the precise and controlled covalent attachment of this short-chain PEG linker to a wide range of biomolecules. Through well-established EDC/NHS activation chemistry, this carboxyl group is transformed into a reactive handle for efficient amide bond formation. The resulting bioconjugates benefit from the advantageous properties conferred by the PEG spacer, including enhanced solubility and improved pharmacokinetic profiles. A thorough understanding of the chemistry of the terminal carboxyl group, coupled with robust experimental protocols and an appreciation of the biological context, empowers researchers to harness the full potential of this compound in the development of next-generation therapeutics and research tools.
References
An In-Depth Technical Guide to m-PEG2-propionic acid: Commercial Sources, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG2-propionic acid, a bifunctional linker molecule widely utilized in bioconjugation and drug delivery. This document details its commercial availability, key chemical properties, and provides a foundational experimental protocol for its application in creating stable bioconjugates.
Introduction to m-PEG2-propionic acid
m-PEG2-propionic acid, also known as 3-(2-methoxyethoxy)propanoic acid, is a short, hydrophilic polyethylene glycol (PEG) linker. Its structure features a terminal methoxy group, rendering one end inert, and a terminal propionic acid group, which provides a reactive handle for conjugation. The presence of the ethylene glycol units enhances the solubility of the molecule and any conjugate it is incorporated into, a critical property for many biological applications.
The primary utility of m-PEG2-propionic acid lies in its role as a linker to connect two different molecular entities, such as a small molecule drug to a targeting protein or a protein of interest ligand to an E3 ligase ligand in the formation of Proteolysis Targeting Chimeras (PROTACs). The defined length of the PEG chain allows for precise control over the spacing between the conjugated molecules, which can be critical for optimal biological activity.
Commercial Sources for m-PEG2-propionic acid
A variety of chemical suppliers offer m-PEG2-propionic acid and its derivatives. The following table summarizes key quantitative data from several prominent commercial vendors to facilitate comparison and procurement.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | m-PEG2-acid | 149577-05-9 | 148.2 | 98% |
| ChemicalBook | m-PEG2-acid | 149577-05-9 | 148.16 | Not specified |
| JenKem Technology | Methoxy PEG Propionic Acid | Not specified for m-PEG2 | Not specified for m-PEG2 | ≥ 95% |
| Chem-Impex | Mal-PEG2-acid* | 1374666-32-6 | 257.24 | ≥ 98% (HPLC) |
| Biopharma PEG | mPEG Propionic Acid | Not specified for m-PEG2 | Not specified for m-PEG2 | ≥95% |
*Note: Chem-Impex provides a maleimide-functionalized derivative of PEG2-propionic acid. While not the exact molecule, it is a relevant derivative for bioconjugation applications.
Key Applications in Research and Drug Development
The versatility of the carboxylic acid group makes m-PEG2-propionic acid a valuable tool in various bioconjugation strategies. Its primary applications are in the development of advanced therapeutics and research reagents.
-
Antibody-Drug Conjugates (ADCs): m-PEG2-propionic acid can be used as a component of the linker connecting a potent cytotoxic drug to a monoclonal antibody.[1] The PEG component can improve the solubility and pharmacokinetic profile of the resulting ADC.[1]
-
PROTACs: This molecule is frequently employed as a linker in the synthesis of PROTACs.[2] The linker bridges a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[2][3] The length and chemical nature of the PEG linker are critical for the stability and efficacy of the PROTAC.
-
Bioconjugation and Surface Modification: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[2] This allows for the PEGylation of biomolecules to enhance their solubility, stability, and reduce immunogenicity. It can also be used to modify surfaces, such as nanoparticles and microarrays, to create hydrophilic and biocompatible coatings.
Experimental Protocols: Amide Bond Formation
The most common application of m-PEG2-propionic acid involves the coupling of its carboxylic acid group to a primary amine-containing molecule. This is typically achieved through activation of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for EDC/NHS Coupling of m-PEG2-propionic acid to an Amine-Containing Molecule
This protocol provides a general guideline for the conjugation reaction. Optimization of reactant concentrations, reaction times, and buffers may be necessary for specific applications.
Materials:
-
m-PEG2-propionic acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Dissolve the m-PEG2-propionic acid in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of m-PEG2-propionic acid:
-
To the solution of m-PEG2-propionic acid, add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS/Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC and NHS (Optional but Recommended):
-
To prevent unwanted cross-linking of the amine-containing molecule, the excess EDC and NHS can be removed using a desalting column or through dialysis against the Coupling Buffer.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the solution of the amine-containing molecule to the activated m-PEG2-propionic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents and byproducts.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of a bioconjugate using m-PEG2-propionic acid.
References
An In-depth Technical Guide to the Hydrolysis Stability of m-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the stability of methoxy-polyethylene glycol-propionic acid (m-PEG2-CH2CH2COOH), with a primary focus on its hydrolytic stability. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylated molecules in bioconjugation, drug delivery systems, and other biomedical applications. The guide details the inherent stability of the molecule's constituent parts, outlines experimental protocols for stability assessment, presents available stability data, and illustrates its application in a typical bioconjugation workflow.
This compound exhibits high stability under typical physiological and formulation conditions. Its structure, comprising a methoxy-capped two-unit polyethylene glycol (PEG) chain and a terminal propionic acid, is inherently resistant to simple hydrolysis. The ether linkages of the PEG backbone are not susceptible to hydrolysis, although they can be vulnerable to oxidative degradation under certain conditions. The terminal propionic acid group, a simple carboxylic acid, is also chemically stable and does not undergo hydrolysis. Stability concerns would primarily arise if the carboxylic acid were converted to a more labile functional group, such as an ester.
This guide will delve into the specifics of this stability, providing the necessary technical details for the informed use of this compound in research and development.
Chemical Structure and Inherent Stability
The chemical structure of this compound consists of two key components:
-
A methoxy-capped polyethylene glycol (mPEG) tail: The PEG portion of the molecule is composed of repeating ethylene oxide units. These ether linkages are generally stable and not susceptible to hydrolysis. However, the PEG backbone can undergo oxidative degradation, particularly in the presence of transition metals or under conditions of heat and light, leading to the formation of impurities like formaldehyde and formic acid.
-
A terminal propionic acid group: This carboxylic acid functional group is chemically robust and stable against hydrolysis in aqueous solutions. Its primary reactivity is in forming amide or ester bonds, which is a key feature for its use as a linker molecule.
Given that this compound possesses a terminal carboxylic acid and not a more hydrolytically labile group like an ester, its primary degradation pathway under aqueous conditions is not hydrolysis.
Quantitative Stability Data
Below is a summary table illustrating the expected stability of this compound under various stress conditions, based on data from analogous compounds.
| Stress Condition | Reagents/Parameters | Expected Degradation of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Minimal to no degradation of the core structure expected. | Not applicable. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Minimal to no degradation of the core structure expected. | Not applicable. |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Potential for degradation of the PEG backbone. | Formaldehyde, formic acid, acetaldehyde, acetic acid.[1] |
| Thermal Stress | 80°C, 48 hours | Minimal degradation in the absence of oxygen. In the presence of air, oxidative degradation may be accelerated.[1] | Products of oxidative degradation. |
| Photostability | 1.2 million lux hours, 200 watt hours/m² | Minimal degradation expected, though light can accelerate oxidative processes. | Products of oxidative degradation. |
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the molecule to a range of harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and identify any potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Stability chambers (for thermal and photostability)
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
LC-MS system for identification of degradation products
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Store the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Store a sample of the stock solution at -20°C, protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. A reversed-phase column with a gradient elution and a detector suitable for non-chromophoric compounds (like Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) is recommended.[2]
-
For identification of any observed degradation products, utilize LC-MS.
-
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Signaling Pathway: Application in Bioconjugation
This compound is frequently used as a linker to attach molecules to proteins or other biomolecules containing primary amine groups (e.g., lysine residues). The following diagram illustrates a typical two-step activation and conjugation reaction.
Conclusion
This compound is a highly stable molecule with respect to hydrolysis due to the presence of robust ether and carboxylic acid functional groups. The primary stability concern for this molecule is oxidative degradation of the PEG backbone, which can be accelerated by heat, light, and the presence of metal ions. The provided experimental protocols offer a framework for conducting thorough stability assessments. The inherent stability and defined reactivity of its terminal carboxylic acid group make this compound a reliable and versatile linker for a wide range of applications in drug development and biomedical research.
References
Methodological & Application
Application Notes and Protocols for m-PEG2-CH2CH2COOH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The use of a discrete PEG linker like m-PEG2-CH2CH2COOH (methoxy-PEG2-propionic acid) offers precise control over the linker length, ensuring homogeneity of the final conjugate, which is a critical aspect for therapeutic applications and regulatory approval.
These application notes provide a detailed overview and protocols for the conjugation of this compound to primary amines (e.g., lysine residues on proteins) using the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on the target molecule.
Principle of the Reaction
The conjugation of this compound to a primary amine using EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: This unstable intermediate reacts with NHS (or its water-soluble analog, sulfo-NHS) to create a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
The overall reaction is efficient and can be performed under mild conditions, making it suitable for sensitive biological molecules.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O5 |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and most organic solvents |
Table 2: Recommended Molar Ratios for EDC/NHS Conjugation
Optimizing the molar ratios of the coupling reagents is critical for achieving high conjugation efficiency while minimizing side reactions. The following are recommended starting ranges, which should be further optimized for each specific application.[1][2]
| Reagent | Molar Ratio (Reagent:this compound) | Notes |
| EDC | 2 - 10 fold excess | A higher excess can improve reaction kinetics but may also increase the risk of side reactions. |
| NHS/sulfo-NHS | 2 - 5 fold excess | Helps to stabilize the activated intermediate and improve conjugation efficiency. |
| This compound | 10 - 50 fold excess to the amine-containing molecule | The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of PEGylation. |
Table 3: Analytical Techniques for Characterization of PEGylated Conjugates
A thorough characterization of the final conjugate is essential to confirm successful PEGylation and to determine the purity and homogeneity of the product.[3][4]
| Technique | Information Obtained |
| SDS-PAGE | Estimation of molecular weight shift, indicating the number of attached PEG molecules. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of purity and detection of aggregation or fragmentation. |
| Reverse-Phase HPLC (RP-HPLC) | Separation of PEGylated species from the unmodified molecule and determination of conjugation efficiency. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise determination of the molecular weight of the conjugate and the degree of PEGylation.[5] |
| UV-Vis Spectroscopy | Quantification of protein concentration. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein in Aqueous Buffer
This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous solutions.
Materials:
-
This compound
-
Protein of interest with primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.5 (must not contain primary amines like Tris)
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF (for preparing stock solutions)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use. Do not store these solutions.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the Activation Buffer.
-
Add the desired molar excess of EDC and NHS/sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The reaction is most efficient at a pH between 7.0 and 8.5. If necessary, adjust the pH of the reaction mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis. The choice of method and molecular weight cut-off (for dialysis) will depend on the size of the protein.
-
Protocol 2: Conjugation of this compound to a Small Molecule in Organic Solvent
This protocol is suitable for small molecules with primary amines that have limited solubility in aqueous solutions.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous DCM (dichloromethane) or DMF (dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification system (e.g., flash chromatography on silica gel or preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation of this compound:
-
To the solution of this compound, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Conjugation to the Small Molecule:
-
In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.
-
Add the small molecule solution to the activated this compound mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or by preparative HPLC to isolate the desired PEGylated small molecule.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound conjugation to a primary amine.
Caption: General experimental workflow for PEGylation.
Caption: Key factors influencing the success of the conjugation reaction.
References
Application Notes and Protocols for EDC/NHS Coupling with m-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug delivery and bioconjugation.[1][2] This modification can enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[3][4][5] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted, "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, resulting in a stable amide bond.[6][7]
This document provides a detailed protocol for the conjugation of m-PEG2-CH2CH2COOH, a short-chain methoxy-terminated PEG linker with a terminal carboxylic acid, to amine-containing molecules using EDC/NHS chemistry. This specific linker is valuable in applications such as the development of Proteolysis Targeting Chimeras (PROTACs).[8]
Chemical Principle
The EDC/NHS coupling reaction is a two-step process designed for high efficiency and stability of the reactive intermediate.[6][9]
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[3][7] This step is most efficient in an acidic environment (pH 4.5-6.0).[6][10]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[11][12] This semi-stable intermediate then readily reacts with a primary amine on the target molecule (e.g., protein, peptide, or small molecule) at a physiological or slightly alkaline pH (7.2-8.5) to form a stable amide bond, with NHS being released as a byproduct.[6][13]
Quantitative Data Summary: Key Reaction Parameters
The success and efficiency of the EDC/NHS coupling reaction are dependent on several critical parameters. The following tables provide a summary of recommended conditions and reagent stoichiometry.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Optimal | Notes |
| Activation pH | 4.5 - 7.2 | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer such as MES to prevent competing reactions.[6][14] |
| Coupling pH | 7.0 - 8.5 | 7.2 - 8.0 | Use a non-amine buffer like PBS. The primary amine on the target molecule should be unprotonated for efficient reaction.[6][10] |
| Temperature | 4°C - Room Temp (~25°C) | Room Temp | Lower temperatures can increase the stability of the activated NHS ester, which may be beneficial for longer reactions.[6] |
| Activation Time | 15 - 60 minutes | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature.[6][9] |
| Coupling Time | 2 hours - overnight | 2 hours at RT or overnight at 4°C | Longer incubation times can lead to higher conjugation efficiency.[9] |
Table 2: Recommended Reagent Stoichiometry (Molar Ratios)
| Reagent | Molar Excess (relative to this compound) | Common Starting Point | Notes |
| EDC | 2 - 10 fold | 5-fold | A molar excess is used to drive the activation reaction.[9] |
| NHS/Sulfo-NHS | 2 - 5 fold | 2.5-fold | A higher molar ratio of NHS to EDC can improve the efficiency of NHS-ester formation.[6] |
| Amine-containing Molecule | 1 - 1.5 fold | 1 equivalent | The optimal ratio may need to be determined empirically based on the specific molecule and desired degree of PEGylation. |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of an amine-containing molecule to this compound.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[10]
-
Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[15]
Protocol: Two-Step Aqueous Coupling
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[14]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are moisture-sensitive and prone to hydrolysis.[9]
-
Dissolve the this compound in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM NHS.[6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid on the PEG linker by forming an NHS ester.[9]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution containing the amine-containing molecule.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5 for optimal coupling. If necessary, adjust the pH with Coupling Buffer.[13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the PEGylated Product:
-
Remove excess reagents (unreacted PEG, EDC, NHS) and byproducts using a suitable purification method. The choice of technique depends on the size and properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[]
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences, which may be altered by PEGylation.[17]
-
Dialysis or Diafiltration: Useful for removing small molecule impurities from larger protein or nanoparticle conjugates.[15][18]
-
Protocol: Organic Solvent Method (for water-insoluble molecules)
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Dissolve the amine-containing molecule (1.5 equivalents) in the same solvent.
-
-
Activation and Conjugation:
-
Add EDC·HCl (2 equivalents) and NHS (2 equivalents) to the this compound solution.
-
Stir the solution at room temperature for 30 minutes.[12]
-
Add the amine-containing molecule solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) and stir the reaction mixture at room temperature for 1-2 hours.[12]
-
-
Work-up and Purification:
-
Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be washed with an aqueous solution to remove water-soluble byproducts.
-
The final product can be purified by flash chromatography.[12]
-
Characterization of the Conjugate
After purification, it is essential to characterize the PEGylated product to determine the degree of PEGylation and purity.
-
SDS-PAGE: For protein conjugates, a successful PEGylation will result in a noticeable increase in the apparent molecular weight.[3]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[19][20]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of EDC and/or NHS ester- Incorrect buffer composition- Inefficient activation or coupling pH | - Use freshly prepared EDC and NHS solutions.[6]- Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates.[6]- Ensure activation pH is 4.5-6.0 and coupling pH is 7.2-8.0. |
| Precipitation of Reactants | - Poor solubility of the molecule in the chosen buffer- High concentration of EDC | - Test the solubility of all components in the reaction buffers prior to the experiment. The PEG linker itself should improve water solubility.[6]- Try reducing the amount of EDC used. |
| Product Heterogeneity | - Multiple reactive amine sites on the target molecule | - Optimize the molar ratio of PEG linker to the target molecule.- Consider site-specific conjugation methods if a homogeneous product is required.[15] |
Visualizations
Caption: Experimental workflow for EDC/NHS coupling of this compound.
Caption: Reaction mechanism of EDC/NHS coupling chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. idosi.org [idosi.org]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. encapsula.com [encapsula.com]
- 11. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. biosyn.com [biosyn.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 20. enovatia.com [enovatia.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG2-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic potential of nanomedicines.[1][2] This modification creates a hydrophilic and biocompatible corona around the nanoparticle, which can significantly improve its physicochemical properties and in vivo performance.[3] Specifically, the use of methoxy-PEG2-propionic acid (m-PEG2-propionic acid) provides a terminal carboxylic acid group that can be leveraged for covalent conjugation to nanoparticles, offering a stable and versatile platform for various biomedical applications.[4]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles with m-PEG2-propionic acid. The focus is on providing practical guidance for researchers, scientists, and drug development professionals to successfully functionalize their nanoparticle systems for improved drug delivery, bioimaging, and diagnostic applications.
Key Advantages of PEGylation with m-PEG2-propionic acid:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" effect, reducing opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system, leading to a longer half-life in the bloodstream.[1][5]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, minimizing immune responses.[1]
-
Improved Stability: PEGylation prevents nanoparticle aggregation and enhances their solubility and stability in biological fluids.[5][6]
-
Enhanced Tumor Accumulation: For nanoparticles within the appropriate size range, the prolonged circulation time can lead to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[7]
-
Versatile Functionalization: The terminal carboxylic acid group of m-PEG2-propionic acid allows for further conjugation of targeting ligands, imaging agents, or other functional molecules through well-established chemistries.
Quantitative Data Summary
The surface modification of nanoparticles with m-PEG2-propionic acid leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from characterization studies.
Table 1: Physicochemical Characterization of Nanoparticles Before and After m-PEG2-propionic acid Modification
| Parameter | Before Modification | After Modification with m-PEG2-propionic acid | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25 ± 3 | -15 ± 4 | Dynamic Light Scattering (DLS) |
| Surface PEG Density (chains/nm²) | N/A | 0.5 - 2.0 | Thermogravimetric Analysis (TGA) / Quantitative NMR |
Note: The values presented are illustrative and can vary depending on the nanoparticle type, size, and the specific PEGylation conditions.
Table 2: Impact of m-PEG2-propionic acid Modification on Drug Delivery Properties
| Parameter | Unmodified Nanoparticles | m-PEG2-propionic acid Modified Nanoparticles |
| Drug Loading Capacity (%) | 10 ± 2 | 8 ± 1.5 |
| Encapsulation Efficiency (%) | 90 ± 5 | 85 ± 4 |
| Drug Release at 24h (pH 7.4) | 40 ± 5% | 25 ± 3% |
| Plasma Half-life (hours) | 2 ± 0.5 | 18 ± 3 |
Note: Drug loading and encapsulation efficiency might slightly decrease after surface modification due to the added PEG layer. The sustained drug release and significantly increased plasma half-life are key benefits of PEGylation.
Experimental Protocols
This section provides detailed protocols for the surface modification of nanoparticles with m-PEG2-propionic acid. The primary method described is the covalent conjugation of the carboxylic acid group of the PEG to amine groups present on the nanoparticle surface using carbodiimide chemistry (EDC/NHS).
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with m-PEG2-propionic acid
This protocol is suitable for nanoparticles that have primary amine groups on their surface (e.g., chitosan nanoparticles, aminosilane-coated iron oxide nanoparticles, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface amine functionalization).
Materials:
-
Amine-functionalized nanoparticles
-
m-PEG2-propionic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL. Sonicate the suspension briefly to ensure homogeneity.
-
Activation of m-PEG2-propionic acid:
-
In a separate tube, dissolve m-PEG2-propionic acid in MES buffer.
-
Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS relative to the amount of m-PEG2-propionic acid.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated m-PEG2-propionic acid solution to the nanoparticle suspension. The molar ratio of PEG to the estimated surface amine groups on the nanoparticles should be optimized, but a 10 to 50-fold molar excess of PEG is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS or by using centrifugal filter units.[1] This step is crucial to remove excess unbound PEG and reaction byproducts.
-
Wash the nanoparticles at least three times.
-
-
Final Resuspension and Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer (e.g., PBS) for characterization and downstream applications. Store at 4°C.
Protocol 2: Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.[8]
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the unmodified and PEGylated nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a change in zeta potential (typically becoming more neutral or negative) are indicative of successful PEGylation.
2. Confirmation of Covalent Conjugation:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the unmodified and PEGylated nanoparticle samples to obtain dry powders.
-
Acquire the FTIR spectra.
-
-
Expected Outcome: The appearance of characteristic PEG peaks (e.g., C-O-C ether stretching around 1100 cm⁻¹) and amide bond peaks (around 1650 cm⁻¹ and 1550 cm⁻¹) in the spectrum of the PEGylated nanoparticles confirms covalent conjugation.
3. Quantification of Surface PEG Density:
-
Technique: Thermogravimetric Analysis (TGA)
-
Procedure:
-
Heat a known mass of the lyophilized unmodified and PEGylated nanoparticles under a controlled atmosphere.
-
The weight loss at specific temperature ranges corresponding to the degradation of the PEG chains can be used to quantify the amount of PEG grafted onto the nanoparticle surface.
-
Visualizations
Experimental Workflow
Caption: Workflow for surface modification of nanoparticles with m-PEG2-propionic acid.
Mechanism of Enhanced Drug Delivery
Caption: Enhanced drug delivery to a target cell via a PEGylated nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoparticle surface modification: Topics by Science.gov [science.gov]
- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modification of Biomedically Essential Nanoparticles Employing Polymer Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation using m-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend their plasma half-life, improve stability, increase solubility, and reduce immunogenicity and antigenicity.[1][2]
These application notes provide a comprehensive guide to the use of m-PEG2-CH2CH2COOH (methoxy-PEG2-propionic acid), a short, discrete PEG linker, for protein PEGylation. The protocol focuses on a robust two-step conjugation strategy involving the activation of the terminal carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with primary amine groups (the ε-amine of lysine residues and the N-terminus) on the protein surface to form stable amide bonds.[1][3]
Principle of the Reaction
The conjugation of this compound to a protein via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxyl Group: EDC activates the carboxyl group of the PEG linker, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][3]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To enhance stability and reaction efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with primary amines on the protein to form a stable amide bond.[1][3]
Materials and Reagents
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or water-soluble sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Analytical equipment for characterization (SDS-PAGE, SEC-HPLC, Mass Spectrometer)
Experimental Protocols
I. Preparation of Reagents
-
Protein Solution: Prepare a stock solution of the target protein at a concentration of 1-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed into the Conjugation Buffer.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.[1]
II. Two-Step Protein PEGylation Protocol
This protocol is a general guideline and may require optimization for each specific protein and desired degree of PEGylation.
Step 1: Activation of this compound
-
In a reaction tube, combine the this compound stock solution with the freshly prepared EDC/NHS solution. A common starting molar ratio is 1:2:2 (PEG:EDC:NHS).[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[1][4]
Step 2: Conjugation to the Protein
-
Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and requires optimization. A starting point is a 10- to 50-fold molar excess of the PEG linker over the protein.[1][5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to consume any unreacted PEG-NHS esters. Add Tris-HCl to a final concentration of 20-100 mM or glycine to a similar concentration.[6]
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the PEGylated Protein
-
Remove unreacted PEG reagent, byproducts, and quenching reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method depends on the size difference between the PEGylated protein and the contaminants.
III. Characterization of the PEGylated Protein
The extent and nature of PEGylation should be thoroughly characterized using a combination of analytical techniques.[3][7]
-
SDS-PAGE: Analyze the purified PEGylated protein alongside the unmodified protein. A successful PEGylation will result in a shift in the apparent molecular weight of the protein, with bands corresponding to mono-, di-, and poly-PEGylated species.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic volume. PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein. SEC-HPLC can be used to quantify the remaining native protein and the distribution of different PEGylated species.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugates, confirming the number of PEG molecules attached to the protein.[8]
Data Presentation
The following tables present representative data on the effects of PEGylation on protein properties. It is important to note that these are examples from the literature and the specific outcomes for a protein modified with this compound will be dependent on the protein itself and the extent of PEGylation.
Table 1: Example of Reaction Conditions for Protein PEGylation
| Parameter | Recommended Range | Purpose | Reference |
| Protein Concentration | 1-10 mg/mL | To ensure efficient conjugation. | [1] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | To control the degree of PEGylation. | [1] |
| Molar Ratio (PEG:EDC:NHS) | 1:2:2 to 1:5:5 | For efficient activation of the carboxyl group. | [1] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. | [1][4] |
| Conjugation pH | 7.2 - 8.0 | Favors the reaction of NHS esters with primary amines. | [1][4] |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow for sufficient conjugation. | [1] |
| Quenching Agent | 20-100 mM Tris or Glycine | To stop the reaction and quench unreacted NHS esters. | [6] |
Table 2: Illustrative Data on the Effect of PEGylation on Protein Thermal Stability
This data is for Cytochrome c (cyt-c) PEGylated with different numbers of PEG chains and is intended to be illustrative.
| Protein | Temperature (°C) | Half-life (h) | Activation Energy for Denaturation (kJ/mol) | Reference |
| Native cyt-c | 70 | 4.00 | 50.51 ± 1.71 | [9][10] |
| Cyt-c-PEG-4 | 70 | 6.84 | 72.63 ± 0.89 | [9][10] |
| Cyt-c-PEG-8 | 70 | 9.05 | 63.36 ± 1.66 | [9][10] |
Table 3: Example of the Effect of PEGylation on Enzyme Kinetics
This table provides a conceptual representation of how PEGylation might affect enzyme kinetic parameters. Actual values are highly dependent on the specific enzyme, substrate, and PEGylation details.
| Enzyme | Km | Vmax | Interpretation | Reference |
| Native Enzyme | X | Y | Baseline activity and substrate affinity. | [11][12] |
| PEGylated Enzyme | Often Increased | Often Decreased | May indicate reduced substrate affinity due to steric hindrance, and a lower maximum reaction rate. | [11][13] |
Table 4: Example of Pharmacokinetic Parameters for PEGylated vs. Unmodified Proteins
This data is for Interferon-α-2a and is intended to be illustrative of the general effects of PEGylation on pharmacokinetics. The PEG used in this example is larger than m-PEG2.
| Protein | Half-life (h) | Reference |
| Non-PEGylated IFN-α-2a | 1.2 | [14] |
| IFN-α-2a with 20 kDa PEG | 13.3 | [14] |
| IFN-α-2a with 40 kDa PEG | 34.1 | [14] |
| IFN-α-2a with 60 kDa PEG | 49.3 | [14] |
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Reaction mechanism for EDC/NHS-mediated PEGylation.
Case Study: PEGylated Interferon and Signaling
IFN-α exerts its antiviral and antiproliferative effects by activating the JAK-STAT signaling pathway.[15] PEGylation can sometimes attenuate this activity by sterically hindering the protein's binding to its receptor, a factor that is balanced against the benefit of a much longer circulating half-life.[16][17]
Caption: Simplified JAK-STAT signaling pathway activated by PEG-IFN-α.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy based on pegylated interferon alfa improves the therapeutic response of patients with chronic hepatitis B who exhibit high levels of hepatitis B e-antigen at 24 weeks: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nhsjs.com [nhsjs.com]
- 10. nhsjs.com [nhsjs.com]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for m-PEG2-CH2CH2COOH as a Linker in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG2-CH2CH2COOH linker, a short-chain methoxy-polyethylene glycol with a terminal carboxylic acid, is a valuable tool in the design of drug delivery systems. Its discrete PEG unit (n=2) offers a balance of hydrophilicity and a defined spacer length, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of bioconjugates. This document provides detailed application notes, representative experimental protocols, and exemplary data for the use of this compound in the development of drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).
The incorporation of a PEG spacer, such as this compound, can enhance the aqueous solubility of hydrophobic drug payloads, reduce aggregation of the final conjugate, and potentially modulate the drug's release profile.[1][2][3] The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as antibodies, peptides, or small-molecule drugs, through the formation of a stable amide bond.[4][5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The short PEG chain may influence the stability and release of the payload within the target cell.[1][3]
-
Peptide and Protein Conjugation: Modification of therapeutic peptides and proteins with this linker can improve their pharmacokinetic properties, such as increasing their half-life in circulation.
-
Nanoparticle Functionalization: The carboxylic acid terminus can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands or therapeutic agents.
-
PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-binding ligand.[6]
Data Presentation
The following tables present exemplary data that could be expected from the synthesis and characterization of an ADC utilizing the this compound linker. These values are for illustrative purposes and will vary depending on the specific antibody, drug, and reaction conditions.
Table 1: Representative Synthesis and Characterization Parameters for an ADC
| Parameter | Exemplary Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregate Percentage | <5% | Size Exclusion Chromatography (SEC) |
| Concentration | 5.0 mg/mL | UV-Vis Spectroscopy (A280) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: Exemplary In Vitro Cytotoxicity Data
| Cell Line | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Target Antigen-Positive | 1.5 | 0.1 |
| Target Antigen-Negative | >1000 | 0.1 |
Table 3: Representative Pharmacokinetic Parameters in a Murine Model
| Parameter | ADC | Unconjugated Antibody |
| Half-life (t1/2) | ~250 hours | ~300 hours |
| Clearance (CL) | ~0.2 mL/h/kg | ~0.15 mL/h/kg |
| Volume of Distribution (Vd) | ~50 mL/kg | ~45 mL/kg |
Experimental Protocols
The following are representative protocols for the synthesis of a drug-linker conjugate and its subsequent conjugation to a monoclonal antibody using this compound.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Thin Layer Chromatography (TLC) plates
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C. d. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. e. Monitor the formation of the NHS ester by TLC or LC-MS.
-
Conjugation to Amine-Containing Drug: a. In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. b. Add the drug solution to the activated linker solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS.
-
Purification of the Drug-Linker Conjugate: a. Upon completion, dilute the reaction mixture with ethyl acetate or a suitable solvent. b. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the pure drug-linker conjugate. e. Characterize the purified product by LC-MS and NMR.
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-m-PEG2-CH2CH2-linker conjugate
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column for purification
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the purified drug-linker conjugate in DMSO to a stock concentration of 10-20 mM. b. Add a 5- to 10-fold molar excess of the drug-linker stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v). c. Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching the Reaction: a. Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to quench any unreacted drug-linker. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or SEC. b. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC. c. Assess the purity and aggregation of the ADC by SEC. d. Confirm the antigen-binding activity of the ADC by ELISA or Surface Plasmon Resonance (SPR).
Visualizations
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an antibody-drug conjugate targeting a cancer cell.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis
The diagram below outlines the key steps in the synthesis of an ADC using the this compound linker.
References
- 1. Maleimide PEG2 Propanoic Acid - JenKem Technology USA [jenkemusa.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 5. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Functionalization of Gold Surfaces with Carboxylated Poly(ethylene glycol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of gold surfaces with carboxylated poly(ethylene glycol) (PEG-COOH) is a critical technique in biotechnology and medicine. This surface modification strategy offers a versatile platform for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, while simultaneously resisting non-specific protein adsorption and enhancing biocompatibility.[1] The thiol group at one end of the PEG molecule forms a stable self-assembled monolayer (SAM) on the gold surface, while the terminal carboxyl group provides a reactive site for subsequent bioconjugation.[2] This document provides detailed protocols for the functionalization of gold surfaces with carboxylated PEG and subsequent biomolecule immobilization, along with data on the characterization and application of these surfaces.
Principle of Functionalization
The functionalization process occurs in two primary stages:
-
Self-Assembled Monolayer (SAM) Formation: Thiolated PEG-COOH molecules spontaneously assemble on a clean gold surface. The strong affinity between sulfur and gold results in the formation of a dense, well-ordered monolayer.[2] This PEG layer acts as a spacer, extending the functional carboxyl groups away from the surface and minimizing steric hindrance for subsequent biomolecule interactions.[3]
-
Biomolecule Conjugation via EDC/NHS Chemistry: The terminal carboxyl groups of the PEG layer are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.[4][6] NHS reacts with this intermediate to form a more stable NHS ester, which then readily reacts with primary amine groups on the target biomolecule to form a stable amide bond.[4][6]
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., glass slides, silicon wafers, or gold nanoparticles)
-
Thiol-PEG-Carboxyl (HS-PEG-COOH) of desired molecular weight
-
Ethanol (absolute)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Biomolecule for conjugation (e.g., antibody, protein) in a suitable buffer (e.g., PBS)
-
Quenching/Blocking buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)
Protocol 1: Functionalization of a Planar Gold Surface
-
Gold Surface Cleaning:
-
Thoroughly clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Immediately before use, treat the substrate with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to remove any organic contaminants. Rinse extensively with DI water and dry with nitrogen.
-
-
Formation of HS-PEG-COOH Self-Assembled Monolayer (SAM):
-
Prepare a 0.5 mM solution of HS-PEG-COOH in absolute ethanol.
-
Immerse the clean, dry gold substrate in the HS-PEG-COOH solution.
-
Incubate for at least 24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.[6]
-
After incubation, remove the substrate and rinse thoroughly with ethanol, followed by DI water to remove any non-covalently bound PEG molecules.
-
Dry the functionalized surface under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 5.0 mM EDC and 5.0 mM NHS in activation buffer (e.g., 0.1 M MES, pH 6.0).[6]
-
Immerse the HS-PEG-COOH functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[6]
-
After activation, rinse the substrate with the activation buffer to remove excess EDC and NHS.
-
-
Covalent Immobilization of Biomolecules:
-
Immediately immerse the activated substrate in a solution of the target biomolecule (e.g., 0.1 - 1 mg/mL in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
The primary amine groups on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.
-
-
Quenching and Blocking:
-
After biomolecule immobilization, rinse the substrate with PBS to remove any unbound molecules.
-
To deactivate any remaining NHS esters, immerse the substrate in a quenching/blocking buffer (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
For applications where minimizing non-specific binding is critical, a subsequent blocking step with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes can be performed.
-
Rinse the final surface with PBS and store it in a hydrated state at 4°C until use.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
-
Synthesis and Purification of AuNPs:
-
Synthesize AuNPs using a standard method such as the Turkevich method, which involves the reduction of chloroauric acid with sodium citrate.[3][7] This results in citrate-capped AuNPs.[3]
-
Characterize the size and concentration of the synthesized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).[3]
-
-
PEGylation of AuNPs:
-
To a solution of citrate-capped AuNPs, add an excess of HS-PEG-COOH solution.[8]
-
Allow the mixture to react for several hours to overnight at room temperature with gentle stirring to facilitate the ligand exchange reaction, where the thiol group displaces the citrate ions on the AuNP surface.[9]
-
Purify the PEGylated AuNPs by centrifugation to remove excess, unbound HS-PEG-COOH. Resuspend the pellet in a suitable buffer (e.g., DI water or PBS). Repeat the centrifugation and resuspension steps at least three times.[3]
-
-
Activation and Bioconjugation:
-
Resuspend the purified carboxylated PEG-AuNPs in the activation buffer.
-
Add a freshly prepared solution of EDC and NHS to the AuNP suspension. The final concentrations will need to be optimized but can start in the millimolar range.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend the pellet in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the biomolecule of interest to the activated AuNP suspension and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding a quenching buffer.
-
Purify the final bioconjugated AuNPs by centrifugation to remove unreacted biomolecules and quenching agents. Resuspend the final product in a storage buffer (e.g., PBS with a preservative like sodium azide).
-
Characterization of Functionalized Surfaces
Proper characterization at each step is crucial to ensure successful functionalization.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To monitor the synthesis and stability of AuNPs. | A characteristic surface plasmon resonance (SPR) peak around 520 nm for spherical AuNPs.[10] A shift in the SPR peak can indicate aggregation or changes in the surface environment. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of AuNPs. | An increase in hydrodynamic diameter after PEGylation and bioconjugation, confirming the addition of layers to the nanoparticle surface.[7][8] |
| Zeta Potential | To determine the surface charge of AuNPs. | A shift in zeta potential upon each functionalization step. For instance, citrate-capped AuNPs are highly negative, which becomes less negative after PEG-COOH functionalization.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The appearance of S 2p peaks confirms the presence of the thiol linker on the gold surface. Changes in the C 1s and O 1s spectra can confirm the presence of the PEG and carboxyl groups. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of AuNPs. | Provides information on the morphology of the nanoparticles and can show if aggregation has occurred.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the surface. | Can confirm the presence of the carboxyl groups and the amide bond formation after bioconjugation.[10] |
Data Presentation
Table 1: Effect of PEGylation on Protein Adsorption on Gold Nanoparticles
| Surface Modification | Protein | Binding Capacity (molecules per AuNP) | Time to Reach Maximum Binding (hours) |
| Bare AuNPs | Glutathione (GSH) | 1430 ± 90 | < 1 |
| AuNP-PEG-30K | Glutathione (GSH) | 123 ± 2 | 5 - 20 |
| Bare AuNPs | GB3 protein | 177 ± 20 | < 1 |
| AuNP-PEG-30K | GB3 protein | 41 ± 4 | 5 - 20 |
| Bare AuNPs | Bovine Serum Albumin (BSA) | 30 ± 10 | < 1 |
| AuNP-PEG-30K | Bovine Serum Albumin (BSA) | 26 ± 2 | 5 - 20 |
Data adapted from a study on protein adsorption to PEGylated AuNPs.[8]
Table 2: Influence of Nanoparticle Size and Surface Chemistry on Protein Adsorption
| Nanoparticle Size | Surface Chemistry | Relative Protein Adsorption |
| Smaller | Carboxyl-modified | Lower |
| Bigger | Carboxyl-modified | Higher |
| Smaller | Amino-modified | Lower |
| Bigger | Amino-modified | Higher |
This table summarizes findings that larger nanoparticles and amino-modified surfaces lead to higher protein adsorption compared to smaller and carboxyl- or methoxy-modified surfaces.[11][12]
Applications in Research and Drug Development
-
Targeted Drug Delivery: Functionalized gold nanoparticles can be conjugated with targeting ligands (e.g., antibodies) to specifically deliver therapeutic agents to cancer cells.[4][13]
-
Biosensors: The specific immobilization of antibodies or enzymes on gold surfaces is fundamental for the development of highly sensitive and selective biosensors.[14]
-
In Vivo Imaging: PEGylation increases the circulation time of gold nanoparticles in the bloodstream, making them suitable as contrast agents for various imaging modalities.[1]
-
Cell Adhesion Studies: Surfaces can be patterned with specific biomolecules, such as RGD peptides, to study cell adhesion, migration, and signaling.[15][16] PEG is often used on surrounding areas to prevent non-specific cell attachment.[15]
-
Protein Corona Studies: Understanding how different PEG coatings affect the adsorption of proteins in biological fluids is crucial for the in vivo fate of nanoparticles.[11][12]
Visualizations
Caption: Experimental workflow for the functionalization of a gold surface.
Caption: EDC/NHS coupling chemistry for amide bond formation.
References
- 1. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiyka.com [hiyka.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | Semantic Scholar [semanticscholar.org]
- 13. dovepress.com [dovepress.com]
- 14. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 16. Decorated surfaces by biofunctionalized gold beads: application to cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG2-CH2CH2COOH in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of tissue engineering and regenerative medicine due to their high water content, biocompatibility, tunable mechanical properties, and resistance to protein adsorption.[1] The linear monofunctional PEG derivative, m-PEG2-CH2CH2COOH (methoxy-poly(ethylene glycol)-propionic acid), offers a versatile platform for creating biocompatible hydrogels. The terminal carboxylic acid group allows for covalent crosslinking with amine-containing molecules through various chemistries, enabling the formation of hydrogels with tailored properties for specific applications such as cell scaffolding, controlled drug delivery, and creating biomimetic microenvironments.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular application of hydrogels derived from this compound and its activated N-hydroxysuccinimide (NHS) ester form.
Hydrogel Formation Chemistry
The primary method for forming hydrogels from this compound involves the activation of the terminal carboxylic acid group to form a more reactive species, which can then react with amine groups on a crosslinking molecule. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Alternatively, commercially available m-PEG-Succinimidyl Propionate (m-PEG-SPA or m-PEG-NHS), the stable, amine-reactive form of this compound, can be directly used. This reacts with multi-arm amine-terminated crosslinkers (e.g., multi-arm PEG-Amine) to form a stable amide bond and a crosslinked hydrogel network. The gelation occurs rapidly under physiological conditions, making it ideal for encapsulating cells.[2]
Data Presentation: Representative Hydrogel Properties
The physical properties of PEG hydrogels can be precisely tuned by altering the polymer concentration, the molecular weight of the PEG precursor, and the functionality of the crosslinker. The following tables summarize representative quantitative data for hydrogels formed using multi-arm PEG-NHS esters reacting with amine-containing crosslinkers. These values serve as a guide for designing hydrogels with desired characteristics.
Table 1: Gelation Time and Mechanical Properties of Multi-Arm PEG-NHS Hydrogels
| Polymer Precursor | Polymer Concentration (w/v) | Crosslinker | Gelation Time (minutes) | Storage Modulus (G') (kPa) |
| 4-Arm PEG-Succinimidyl Glutarate (10 kDa) | 5% | Gelatin | ~5 - 10 | 1 - 5 |
| 8-Arm PEG-Succinimidyl Carboxyl Methyl Ester (20 kDa) | 10% | Recombinant Collagen | ~2 - 5 | 5 - 15 |
| 4-Arm PEG-Succinimidyl Glutarate (10 kDa) | 10% | Gelatin | ~2 - 5 | 10 - 25 |
| 8-Arm PEG-Succinimidyl Carboxyl Methyl Ester (20 kDa) | 16% | Recombinant Collagen | < 2 | 20 - 40[3] |
Note: Gelation time is defined as the crossover point of the storage modulus (G') and loss modulus (G''). Values are representative and can vary based on buffer pH, temperature, and crosslinker reactivity.[4]
Table 2: Swelling Ratio of Multi-Arm PEG Hydrogels
| Polymer Precursor | Polymer Concentration (w/v) | Swelling Ratio (Qm) |
| 4-Arm PEG-Vinyl Sulfone (10 kDa) | 5% | 25 - 35 |
| 8-Arm PEG-Vinyl Sulfone (20 kDa) | 5% | 20 - 30 |
| 4-Arm PEG-Vinyl Sulfone (10 kDa) | 10% | 15 - 20 |
| 8-Arm PEG-Vinyl Sulfone (20 kDa) | 10% | 10 - 15 |
Note: Swelling Ratio (Qm) is calculated as (Wet Weight / Dry Weight). Data is representative of multi-arm PEG hydrogels formed via Michael-type addition, which exhibit similar network structures to NHS-amine reactions. Higher polymer concentration leads to a more densely crosslinked network and a lower swelling ratio.[5]
Experimental Protocols
Protocol 1: Hydrogel Synthesis via EDC/NHS Activation of this compound
This protocol describes the formation of a hydrogel by activating the carboxylic acid terminus of this compound and crosslinking with a multi-arm PEG-amine.
Materials:
-
This compound
-
Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Hydrogel molds (e.g., PDMS)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in Activation Buffer to the desired final concentration (e.g., for a 10% w/v hydrogel).
-
Dissolve the multi-arm PEG-Amine in Coupling Buffer to achieve the desired stoichiometric ratio of NHS-ester to amine (typically 1:1).
-
-
Activate Carboxylic Acid Groups:
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:1.2:1.2 (COOH:EDC:NHS) is a common starting point.[6]
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming reactive NHS esters.[6]
-
-
Hydrogel Formation:
-
Immediately add the multi-arm PEG-Amine solution to the activated PEG solution.
-
Mix thoroughly but gently using a pipette, avoiding the introduction of air bubbles.
-
Quickly cast the mixed solution into sterile molds.
-
-
Gelation:
-
Allow the hydrogel to crosslink at 37°C. Gelation typically occurs within minutes. Monitor gelation visually or by rheometry (see Protocol 3).
-
-
Purification and Equilibration:
-
Once gelled, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of sterile PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Change the PBS solution every 12 hours for at least 48 hours to ensure complete removal of any cytotoxic residuals.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
Materials:
-
Synthesized PEG hydrogels
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Analytical balance
-
Lyophilizer (freeze-dryer)
Procedure:
-
After purification (Protocol 1, Step 5), blot the hydrogel samples gently with a lint-free wipe to remove excess surface water.
-
Weigh each hydrogel sample to obtain the initial wet weight (W_wet).
-
Place the hydrogels in a labeled container and freeze them at -80°C for at least 4 hours.
-
Lyophilize the frozen samples until they are completely dry (typically 48-72 hours).
-
Weigh the dried hydrogel samples to obtain the dry weight (W_dry).
-
Calculate the mass swelling ratio (Qm) using the formula: Qm = W_wet / W_dry
Protocol 3: Rheological Characterization of Gelation and Mechanical Properties
Rheology is used to determine the gelation time and the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the hydrogel.[1][7]
Materials:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter) and temperature control
-
Hydrogel precursor solutions (as in Protocol 1, Steps 1-2)
Procedure:
-
Instrument Setup: Set the rheometer temperature to 37°C.
-
Sample Loading: Pipette the un-crosslinked hydrogel precursor mixture onto the center of the bottom plate of the rheometer immediately after mixing.
-
Time Sweep for Gelation:
-
Quickly lower the upper plate to the desired gap (e.g., 500 µm).
-
Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G'') over time.
-
The gelation time is identified as the point where G' surpasses G'' (G' > G'').[4]
-
-
Frequency Sweep for Mechanical Properties:
-
After the hydrogel has fully cured (G' reaches a plateau in the time sweep), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%).
-
The value of G' in the plateau region of the frequency sweep represents the hydrogel's stiffness.[7]
-
Protocol 4: Cell Encapsulation in PEG Hydrogels
This protocol describes encapsulating cells within the hydrogel during its formation. All steps must be performed under sterile conditions in a biological safety cabinet.
Materials:
-
Sterile, activated m-PEG-NHS solution (or EDC/NHS activated this compound) in a biocompatible buffer (e.g., HEPES-buffered saline).
-
Sterile multi-arm PEG-Amine crosslinker solution in the same buffer.
-
Cell suspension of desired cell type at a high concentration (e.g., 10-50 million cells/mL) in serum-free culture medium.
-
Sterile, non-treated multi-well plate or PDMS molds.
Procedure:
-
Prepare the sterile PEG precursor and crosslinker solutions as described previously. Adjust concentrations to account for the volume of the cell suspension to be added.
-
Centrifuge the cells and resuspend the cell pellet in a small volume of serum-free medium to achieve the desired final cell density in the hydrogel.
-
Gently mix the cell suspension with the activated m-PEG-NHS solution. Pipette up and down slowly to ensure a homogenous mixture without damaging the cells.
-
Add the multi-arm PEG-Amine crosslinker solution to the cell-PEG mixture and mix gently but quickly.
-
Immediately pipette the final mixture into molds or as droplets in a multi-well plate.
-
Allow the hydrogels to crosslink at 37°C in a cell culture incubator for 15-30 minutes.
-
After gelation, gently add pre-warmed cell culture medium to each well to cover the cell-laden hydrogels.
-
Culture the hydrogels under standard conditions, changing the medium every 1-2 days.
Protocol 5: Cell Viability Assessment using Live/Dead Staining
This assay distinguishes between live and dead cells within the 3D hydrogel matrix.
Materials:
-
Cell-laden hydrogels in culture.
-
Live/Dead Viability/Cytotoxicity Assay Kit (containing Calcein AM and Ethidium homodimer-1).[8]
-
Sterile PBS or HBSS.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Prepare Staining Solution: Prepare a working staining solution by diluting Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in sterile PBS according to the manufacturer's instructions (e.g., 2 µM Calcein AM and 4 µM Ethidium homodimer-1).[9]
-
Staining:
-
Aspirate the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels twice with sterile PBS.
-
Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogel.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels once with PBS.
-
Immediately visualize the hydrogels using a fluorescence microscope. Acquire images using filters for green (live cells) and red (dead cells) fluorescence.
-
Mandatory Visualizations
Hydrogel Formation Workflow
Caption: Workflow for m-PEG hydrogel synthesis and cell encapsulation.
Integrin-Mediated Cell Adhesion Signaling Pathway
To enhance cell adhesion, bio-inert PEG hydrogels are often modified with peptides containing the Arg-Gly-Asp (RGD) sequence, which is a ligand for integrin receptors on the cell surface.[10] Binding of integrins to RGD initiates a signaling cascade that promotes cell adhesion, spreading, and survival.[11][12]
References
- 1. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.thewellbio.com [cdn.thewellbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Labeling Antibodies with m-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of therapeutic antibodies with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] The benefits of PEGylation are extensive, including increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2] This document provides detailed application notes and protocols for the covalent labeling of antibodies with m-PEG2-CH2CH2COOH, a short, monofunctional PEG reagent.
The terminal carboxylic acid of this compound allows for its conjugation to primary amines (found on lysine residues and the N-terminus of the antibody) through the formation of a stable amide bond.[3] This is typically achieved using carbodiimide chemistry, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to convert the carboxylic acid into a more stable and amine-reactive NHS ester.[4][5] This two-step process minimizes protein-protein crosslinking.[6] The short, discrete length of the PEG2 linker provides a minimal spacer to potentially improve solubility and reduce aggregation without significantly altering the antibody's size or masking antigen-binding sites.
Chemical Principle of Conjugation
The labeling process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester.[5][6] This activated PEG reagent is then introduced to the antibody. The primary amine groups on the antibody's surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond, with the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is most efficient in a slightly basic buffer (pH 7.2-8.5), which ensures that the primary amines on the antibody are deprotonated and sufficiently nucleophilic.[1][7]
Caption: Chemical reaction pathway for antibody conjugation.
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling
This protocol describes the activation of this compound and subsequent conjugation to a target antibody.
A. Critical Considerations:
-
Antibody Purity: The antibody solution must be in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines like Tris or glycine will compete with the antibody for conjugation, reducing labeling efficiency.[1][7] It is also crucial that the antibody preparation is free of stabilizing proteins like BSA.[1]
-
Reagent Quality: EDC is moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening.[8] Prepare EDC and NHS solutions immediately before use, as their activity diminishes in aqueous solutions.[7]
-
Molar Ratio: The degree of PEGylation (number of PEG molecules per antibody) is primarily controlled by the molar excess of the activated PEG reagent relative to the antibody.[1] Optimization is necessary for each specific antibody to achieve the desired level of modification without compromising its activity. A starting point is often a 5- to 20-fold molar excess of the PEG reagent.[7]
B. Required Materials:
-
Antibody: In an amine-free buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Desalting column (e.g., PD-10), size-exclusion chromatography (SEC) system, or dialysis cassette (10K MWCO).[9]
C. Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange for the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the concentration to 2-5 mg/mL.
-
Prepare PEG Reagent Stock: Dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Activator Stocks: Immediately before use, dissolve EDC and NHS/Sulfo-NHS in cold Activation Buffer to a concentration of 100 mM each.
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS/Sulfo-NHS solutions relative to the amount of this compound.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation Reaction:
-
Add the freshly activated PEG-NHS ester solution to the antibody solution. The volume of the added PEG solution should not exceed 10% of the antibody solution volume to avoid solvent-induced denaturation.[1][7]
-
The molar ratio of activated PEG to antibody should be optimized. Start with a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Quench Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.[1] Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by passing the reaction mixture through a desalting column or by using SEC.[9] Dialysis against PBS is also a suitable method.[9]
Protocol 2: Characterization of PEGylated Antibody
A. SDS-PAGE Analysis:
-
Prepare samples of the unconjugated antibody and the purified PEGylated antibody.
-
Run the samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[10]
-
Stain the gel with Coomassie Blue.
-
Expected Result: Successful PEGylation will result in an upward shift in the molecular weight of the antibody bands.[10][11] Since PEGylation of lysines is random, the band for the PEGylated antibody may appear broader than the sharp band of the unconjugated antibody, representing a population of antibodies with varying numbers of attached PEG molecules.[5]
B. Mass Spectrometry Analysis:
-
Prepare samples of the unconjugated and PEGylated antibody for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[12][13]
-
Deconvolute the resulting spectra to determine the zero-charge mass of the species present.[4]
-
Expected Result: The deconvoluted mass spectrum of the PEGylated antibody will show a series of peaks, each corresponding to the antibody with an additional number of PEG moieties. The mass difference between peaks will correspond to the mass of the this compound residue. This analysis provides the distribution and average degree of PEGylation.[14]
Data Presentation
The degree of labeling (DOL), or the average number of PEG molecules per antibody, is a critical quality attribute. It is directly influenced by the molar ratio of the PEG reagent to the antibody in the conjugation reaction.
Table 1: Influence of Molar Ratio on Degree of Labeling (DOL) This table presents theoretical outcomes based on established principles. Actual results must be determined empirically.
| Molar Ratio (PEG:Antibody) | Expected Average DOL | Expected Observations |
| 5:1 | 1 - 3 | Low level of modification, minimal risk to antibody activity. |
| 10:1 | 3 - 5 | Moderate modification, a good starting point for optimization. |
| 20:1 | 5 - 8 | Higher modification, increased potential for affecting antigen binding. |
| 50:1 | > 8 | High modification, significant risk of aggregation and loss of activity.[1] |
Workflow and Troubleshooting
Caption: Experimental workflow for antibody PEGylation.
Table 2: Troubleshooting Guide for Antibody PEGylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | - Presence of primary amines (e.g., Tris) in antibody buffer.- Hydrolyzed/inactive EDC or NHS ester.- Incorrect reaction pH (too acidic). | - Perform buffer exchange into an amine-free buffer (e.g., PBS).[1][7]- Use fresh EDC and NHS solutions prepared immediately before use.[7]- Ensure conjugation reaction pH is between 7.2 and 8.5.[7] |
| Antibody Aggregation/Precipitation | - Degree of PEGylation is too high.- Concentration of organic solvent (DMSO/DMF) is too high.- Issues with starting antibody stability. | - Reduce the molar ratio of PEG reagent to antibody.[1]- Keep the final concentration of the organic solvent below 10%.[1][7]- Centrifuge the starting antibody solution to remove any pre-existing aggregates. |
| Loss of Antibody Activity | - PEGylation occurred at or near the antigen-binding site (paratopes).- Denaturation during the labeling process. | - Decrease the molar ratio of PEG to antibody to reduce the overall degree of labeling.[1]- Consider site-specific conjugation strategies as an alternative.- Perform the reaction at 4°C instead of room temperature. |
| Broad or Smeared Band on SDS-PAGE | - Heterogeneous population of PEGylated species. | - This is an expected outcome of random lysine conjugation.[5]- Use purification methods like ion-exchange chromatography (IEX) to isolate species with a specific degree of labeling. |
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Development of a Generic Anti-PEG Antibody Assay Using BioScale’s Acoustic Membrane MicroParticle Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. aboligo.com [aboligo.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. sciex.com [sciex.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for the Conjugation of m-PEG2-propionic acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. Key advantages of peptide PEGylation include enhanced solubility, extended plasma half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2][3]
This document provides detailed protocols and reaction conditions for the conjugation of methoxy-PEG2-propionic acid (m-PEG2-propionic acid) to peptides. The primary method described is the coupling of the carboxylic acid group of the PEG reagent to primary amines (such as the N-terminal alpha-amine or the epsilon-amine of lysine residues) on the peptide, facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Reaction Principle
The conjugation of m-PEG2-propionic acid to a peptide via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxylic acid group of m-PEG2-propionic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activated PEG reagent then readily reacts with a primary amine on the peptide to form a stable amide bond.
This two-step approach is favored as it improves the efficiency of the conjugation and allows for better control over the reaction conditions.[4][5]
Quantitative Data Summary
The efficiency of the PEGylation reaction is influenced by several key parameters, which are summarized in the tables below.
Table 1: Recommended Molar Ratios of Reactants
| Reactant | Molar Ratio (relative to Peptide) | Notes |
| m-PEG2-propionic acid | 1.2 - 20 fold excess | A higher excess can drive the reaction to completion but may increase the difficulty of purification. A 5 to 20-fold molar excess is a common starting point.[6] |
| EDC | 1.5 - 10 fold excess (relative to m-PEG2-propionic acid) | A 2 to 10-fold molar excess over the carboxyl groups is a good starting point to optimize from.[5] |
| NHS | 1.2 - 1.5 fold excess (relative to EDC) | Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate.[5][6] |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[5][7] | 7.0 - 8.5[7][8] |
| Buffer | MES buffer (non-amine, non-carboxylate)[5][9] | PBS or Borate buffer (non-amine)[5][7] |
| Temperature | Room Temperature | Room Temperature or 4°C[4] |
| Reaction Time | 15 - 60 minutes[4][7] | 2 hours - Overnight[4][8] |
| Solvent | Aqueous (e.g., MES buffer) or Organic (e.g., DMF, DCM)[7][8] | Aqueous (e.g., PBS) or Organic (e.g., DMF, DCM with a base like DIPEA)[7][8] |
Experimental Protocols
Protocol 1: Aqueous Phase PEGylation of a Peptide
This protocol describes the conjugation of m-PEG2-propionic acid to a peptide in an aqueous environment.
Materials:
-
Peptide with at least one primary amine group
-
m-PEG2-propionic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Activation of m-PEG2-propionic acid:
-
In a separate tube, dissolve m-PEG2-propionic acid in the Activation Buffer.
-
Add EDC (2-10 fold molar excess relative to the PEG) and NHS (1.2-1.5 fold molar excess relative to EDC).
-
Incubate at room temperature for 15-30 minutes.[5]
-
-
Conjugation:
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using an appropriate chromatographic technique. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC) are commonly used.[][11]
-
Protocol 2: Organic Phase PEGylation of a Peptide
This protocol is suitable for peptides that have poor solubility in aqueous solutions.
Materials:
-
Peptide with at least one primary amine group
-
m-PEG2-propionic acid
-
EDC or Dicyclohexylcarbodiimide (DCC)
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in a minimal amount of anhydrous DMF.
-
In a separate tube, dissolve m-PEG2-propionic acid (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.[8]
-
-
Activation:
-
Stir the m-PEG2-propionic acid, EDC, and NHS solution at room temperature for 30-60 minutes.
-
-
Conjugation:
-
Add the activated PEG solution to the peptide solution.
-
Add DIPEA to the reaction mixture to raise the pH and facilitate the reaction with the amine.
-
Stir the reaction mixture at room temperature for 2 hours to overnight.[8]
-
-
Purification:
-
The crude reaction mixture can be directly purified by preparative RP-HPLC. The mobile phases typically consist of water and acetonitrile with a small amount of trifluoroacetic acid (TFA).[12]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the PEGylation of peptides.
Hypothetical Signaling Pathway Modulation by a PEGylated Peptide
Many therapeutic peptides are designed to interact with cell surface receptors, thereby modulating intracellular signaling pathways. For instance, a PEGylated glucagon-like peptide-1 (GLP-1) analogue could be developed to have a longer duration of action for the treatment of type 2 diabetes. GLP-1 agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This cascade ultimately enhances glucose-dependent insulin secretion.
Caption: GLP-1 signaling pathway modulated by a PEGylated peptide.
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. pharmtech.com [pharmtech.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Application of m-PEG2-CH2CH2COOH in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methoxy-polyethylene glycol-propionic acid (m-PEG2-CH2CH2COOH) in solid-phase peptide synthesis (SPPS). The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, including increased solubility, improved stability, and extended in vivo half-life. This guide focuses on the on-resin, N-terminal modification of peptides using this compound, a short, discrete PEG linker.
Introduction
Solid-phase peptide synthesis (SPPS) has become the standard method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] Modification of peptides with PEG can be performed at various stages, but on-resin PEGylation offers advantages in terms of purification and handling. The use of a discrete PEG linker like this compound allows for the preparation of a homogeneous product with a defined molecular weight.
N-terminal PEGylation is a common strategy as it often has a minimal impact on the peptide's biological activity, particularly when the N-terminus is not critical for receptor binding or function. The carboxylic acid moiety of this compound can be activated and coupled to the free N-terminal amine of the resin-bound peptide.
Key Applications
The incorporation of an this compound moiety at the N-terminus of a synthetic peptide can offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, facilitating their purification and formulation.[2]
-
Improved Pharmacokinetics: Even short PEG chains can increase the hydrodynamic volume of a peptide, potentially leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Aggregation: The PEG chain can sterically hinder intermolecular interactions, reducing the propensity for peptide aggregation.
-
Spacer for Conjugation: The terminal methoxy group can be replaced with other functionalities to allow for the subsequent conjugation of the peptide to other molecules, such as targeting ligands or cytotoxic drugs.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to the N-terminus of a fully assembled peptide on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)[3]
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit (or other qualitative test for primary amines)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates successful PEGylation. If the test is positive, the coupling step can be repeated.
-
Drying: Dry the PEGylated peptide-resin under vacuum.
N-Terminal PEGylation Workflow
Protocol 2: Cleavage and Deprotection of the PEGylated Peptide
This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
PEGylated peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)[2]
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry PEGylated peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude PEGylated peptide.
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
Cleavage and Purification Workflow
Data Presentation
The following table summarizes representative data on the impact of N-terminal PEGylation on the crude yield and recovery of synthetic peptides. The data is adapted from a study by G. K. an and coworkers, where a monodisperse Fmoc-PEG23 propionic acid was used for PEGylation.[2]
| Peptide ID | Modification | Theoretical Mass (Da) | Crude Amount (mmol) | Crude Purity (%) | Overall Yield (%)a | Purified Purity (%) | Recovery (%)b |
| P1 | Unmodified | 4256.4 | 0.058 | 71 | 41 | 98 | 47 |
| P2 | PEGylated | 5384.7 | 0.069 | 81 | 56 | >99 | 36 |
| P7 | Unmodified | 4494.8 | 0.049 | 57 | 28 | 97 | 53 |
| P8 | PEGylated | 5623.1 | 0.061 | 78 | 48 | >99 | 40 |
| P10 | Unmodified | 4256.4 | 0.058 | 71 | 41 | 73 | 19 |
| P11 | PEGylated | 5384.7 | 0.069 | 81 | 56 | >99 | 36 |
a Overall Yield = (crude mmol × crude purity) / theoretical mmol[2] b Recovery = (purified mmol × purity) / (crude mmol × crude purity) × 100[2]
The data indicates that N-terminal PEGylation can lead to an increase in the overall yield of the crude peptide.[2] This is attributed to the increased molecular weight and potentially improved handling and precipitation characteristics of the PEGylated product.
Characterization
The successful synthesis and purity of the PEGylated peptide should be confirmed by analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
Logical Relationships in SPPS
The core of solid-phase peptide synthesis is a cyclical process of deprotection and coupling, followed by a final cleavage step.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG2-CH2CH2COOH Conjugation
Welcome to the Technical Support Center for m-PEG2-CH2CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to help optimize your experiments and improve reaction yields.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation. This section provides a systematic approach to identifying and resolving the potential causes for low yield in your this compound conjugation reaction.
Q1: I am observing very low or no conjugation product. What are the primary reasons?
Several factors can contribute to a low or complete lack of conjugation. The most common culprits are related to reagent quality, reaction conditions, and the stability of the activated PEG intermediate.
Potential Causes and Solutions:
-
Inactive Reagents: The coupling reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are moisture-sensitive and can lose activity if not stored and handled properly.[1][2]
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your reaction buffer will compete with your target molecule and the PEG linker, respectively, significantly reducing conjugation efficiency.[1][4][5]
-
Suboptimal pH: The EDC/NHS reaction chemistry is highly pH-dependent. The activation of the carboxylic acid on the PEG linker is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is optimal at a pH of 7.0-8.5.[4][6]
-
Hydrolysis of Activated PEG: The NHS-ester intermediate formed after activation is susceptible to hydrolysis, especially at higher pH values, which reverts it to an unreactive carboxylic acid.[7][8] The half-life of NHS esters decreases significantly as the pH increases.[8]
-
Solution: Add the amine-containing target molecule to the reaction mixture immediately after the activation of the this compound.[1] Avoid long incubation times for the activated ester before the addition of the target molecule.
-
Q2: My conjugation efficiency is low, but I am getting some product. How can I optimize the reaction?
Low efficiency, where some product is formed, often points to suboptimal reaction parameters that can be fine-tuned.
Optimization Strategies:
-
Molar Ratio of Reagents: The molar ratio of the PEG linker, EDC, and NHS to the target molecule is a critical parameter to optimize.[5]
-
Reactant Concentration: Low concentrations of reactants can slow down the reaction rate, providing more time for the hydrolysis of the activated NHS ester.[4]
-
Reaction Time and Temperature: The activation step is typically rapid (15-30 minutes at room temperature).[4][6] The subsequent conjugation can proceed for a few hours at room temperature or overnight at 4°C.[1][4]
-
Solution: Monitor the reaction progress over time to determine the optimal incubation period for your specific conjugation.
-
Q3: I am observing aggregation or precipitation of my protein during the conjugation. What can I do?
Protein aggregation can be a significant issue, leading to a loss of active product and low yields.
Potential Causes and Solutions:
-
High Reagent Concentration: Very high concentrations of EDC can sometimes lead to protein precipitation.[1][8]
-
Solution: If you are using a large molar excess of EDC and observing precipitation, try reducing its concentration.[8]
-
-
Change in Buffer Conditions: The addition of reagents or a shift in pH can sometimes cause proteins to become unstable and aggregate.[1]
-
Solution: Ensure your target protein is stable and soluble in the chosen reaction buffer. It may be necessary to screen different buffer conditions to maintain protein solubility.[9]
-
-
Hydrophobicity: The conjugation of PEG chains can sometimes alter the surface properties of the protein, leading to aggregation.[9]
-
Solution: Consider adding organic co-solvents like DMSO or DMF (up to 10-20%) to the reaction buffer, provided they are compatible with your biomolecule.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the this compound conjugation reaction?
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the terminal carboxylic acid group (-COOH) of the this compound.[3] This activation forms a highly reactive O-acylisourea intermediate.[3][6] However, this intermediate is unstable in aqueous solutions.[3][6] To increase the stability of the activated species and improve coupling efficiency, NHS (N-hydroxysuccinimide) is added.[3] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is then capable of efficiently reacting with primary amines on the target molecule to form a stable amide bond.[3][6][10]
Q2: How should I store my this compound, EDC, and NHS reagents?
Proper storage is critical for maintaining the reactivity of these reagents. EDC and NHS are highly susceptible to hydrolysis.[1][2] They should be stored in a desiccator at the recommended temperature, typically -20°C. To prevent moisture contamination, allow the vials to equilibrate to room temperature before opening.[3][4]
Q3: What purification methods are recommended for the final PEGylated product?
The choice of purification method depends on the properties of the conjugate and the unreacted starting materials. Common and effective methods include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is highly effective at separating the larger PEGylated product from smaller unreacted PEG linkers, EDC/NHS, and their byproducts.[1][8][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. PEGylation often shields the surface charges of a protein, altering its elution profile. This makes IEX a powerful tool for separating unconjugated protein from the PEGylated forms.[8][][12][13]
-
Dialysis / Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange.[8][14][15]
Data Presentation
The following table summarizes the recommended reaction parameters for a two-step EDC/NHS conjugation with this compound. Note that these are starting recommendations and may require optimization for your specific application.[8]
| Parameter | Activation Step | Coupling Step | Notes |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | A two-step pH adjustment is highly recommended for optimal efficiency.[8] |
| Buffer | 0.1 M MES | PBS or Borate Buffer | Buffers must be free of extraneous amines and carboxyl groups.[8] |
| Molar Ratio (vs. -COOH) | EDC: 2-50x, NHS: 2-25x | - | Higher ratios may be necessary but should be optimized to avoid precipitation.[8] |
| Temperature | Room Temperature | Room Temperature | Can be performed at 4°C to slow hydrolysis, but may require longer reaction times.[8] |
| Reaction Time | 15 - 30 minutes | 2 hours - overnight | Optimization may be required.[8] |
Experimental Protocols
This section provides a detailed methodology for a typical two-step conjugation reaction of this compound to a protein containing primary amines.
Materials:
-
Target protein with primary amine groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][16]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[4][16]
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for buffer exchange and purification
Procedure:
-
Preparation of Protein:
-
Ensure the protein is in an amine-free and carboxyl-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5).
-
Adjust the protein concentration, ideally to 1-10 mg/mL.[17]
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound to the PEG solution.[1]
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[1][6][16]
-
-
Conjugation to the Target Molecule:
-
Immediately add the activated PEG-NHS ester solution to the prepared protein solution.[1]
-
The molar ratio of the activated PEG to the target protein should be optimized. A starting point of a 10-20 fold molar excess of the PEG linker over the protein is common.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][16]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing m-PEG2-CH2CH2COOH Coupling Reactions
Welcome to the Technical Support Center for optimizing your m-PEG2-CH2CH2COOH coupling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation. Below, you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the coupling of this compound to amine-containing molecules using the EDC/NHS system.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine using EDC/NHS?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range for maximum efficiency.[1]
-
Step 1: Carboxylic Acid Activation: The activation of the carboxyl group on this compound by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Step 2: Amine Coupling: The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, generally between pH 7.0 and 8.5 .[1][3] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step.[1] Some sources suggest an optimal range of pH 8.3-8.5 for the reaction with primary amines.[4]
Q2: My coupling efficiency is low. What are the common causes?
A2: Low coupling efficiency can be attributed to several factors:
-
Suboptimal pH: Ensure the pH for both the activation and coupling steps are within their optimal ranges.[1] Using a single pH for the entire reaction may compromise efficiency.
-
Hydrolysis of NHS-activated PEG: The NHS ester intermediate is susceptible to hydrolysis, which competes with the amine coupling reaction.[5][6] The rate of hydrolysis increases with increasing pH.[5][6]
-
Moisture Contamination: EDC is moisture-sensitive and can rapidly lose activity upon exposure to water.[1] Always use anhydrous solvents for preparing stock solutions and handle reagents in a dry environment.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles can compete with the target amine for reaction with the NHS-activated PEG, reducing your yield.[4]
-
Insufficient Reagent Concentration: Using a sufficient molar excess of EDC and NHS is crucial for efficient activation.
Q3: How can I minimize the hydrolysis of the NHS-activated PEG?
A3: Minimizing hydrolysis is critical for maximizing your coupling yield. Here are some key strategies:
-
Control the pH: While the amine coupling step requires a pH of 7.0-8.5, higher pH values significantly accelerate hydrolysis.[5][6] It is a trade-off between reaction rate and stability.
-
Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help to slow the rate of hydrolysis.[5][6]
-
Time: Proceed with the amine coupling step immediately after the activation of the carboxylic acid.[7] The NHS-activated intermediate has a limited half-life in aqueous solutions.[7]
Q4: What are the recommended buffers for the activation and coupling steps?
A4: The choice of buffer is critical to avoid interference with the reaction.
-
Activation Step (pH 4.5-6.0): Use a buffer that does not contain primary amines or carboxylates. MES buffer is highly recommended.[1][8]
-
Coupling Step (pH 7.0-8.5): Use a non-amine containing buffer. Phosphate-buffered saline (PBS) is a common choice.[1][8] Other suitable buffers include HEPES, borate, or carbonate-bicarbonate buffers.[5]
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, which is a critical factor in optimizing your coupling reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5][6] |
| 8.0 | Room Temperature | 210 minutes | [9] |
| 8.5 | Room Temperature | 180 minutes | [9] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 9.0 | Room Temperature | 125 minutes | [9] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use to prevent moisture condensation.[1]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[4]
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to the this compound) to the PEG solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Amine Coupling:
-
Immediately add the activated PEG solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG and byproducts using appropriate methods such as dialysis, size exclusion chromatography, or other chromatographic techniques.[4]
-
Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the EDC/NHS coupling of this compound.
Caption: Chemical pathway of the two-step EDC/NHS coupling reaction.
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of m-PEG2-CH2CH2COOH Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of proteins conjugated with m-PEG2-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugated proteins?
A1: The most common purification techniques for PEGylated proteins, including those conjugated with this compound, are based on chromatography.[] These methods separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and different PEGylated species (e.g., mono-, di-, or multi-PEGylated). The primary methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is effective at removing smaller, unreacted PEG molecules and can separate PEGylated from non-PEGylated proteins.[2][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[4] The this compound linker has a terminal carboxylic acid group, which will be negatively charged at neutral or basic pH. This can be exploited in IEX to separate PEGylated species. The PEG chain itself can also shield the protein's surface charges, altering its interaction with the IEX resin.[][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[6] PEGylation can alter the hydrophobicity of a protein, making HIC a useful complementary technique, often used to separate species that are difficult to resolve by IEX.[][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for analytical purposes and for purifying smaller PEGylated peptides and proteins.[2][3]
Q2: How does the this compound conjugation affect my protein's behavior during purification?
A2: The covalent attachment of this compound significantly alters the physicochemical properties of your protein, which in turn affects its behavior during purification:
-
Increased Hydrodynamic Size: The addition of the PEG chain increases the molecule's size, causing it to elute earlier from a size exclusion chromatography column compared to the unmodified protein.[]
-
Charge Modification and Shielding: The terminal carboxyl group of the this compound linker introduces a negative charge at pH values above its pKa. Furthermore, the PEG chain can mask the protein's native surface charges, a phenomenon known as "charge shielding".[][5] This typically leads to weaker binding to ion-exchange resins.[5]
-
Altered Hydrophobicity: The overall effect on hydrophobicity can be complex and depends on the properties of the native protein and the degree of PEGylation.[6] This change is the basis for separation in HIC and RP-HPLC.
Q3: How can I confirm that my protein is successfully conjugated with this compound?
A3: Several analytical techniques can be used to confirm successful conjugation and to characterize the resulting PEGylated protein:
-
SDS-PAGE: A simple and rapid method to visualize an increase in the apparent molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide accurate molecular weight measurements, allowing for the determination of the number of attached PEG chains (degree of PEGylation).[7][8]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass and size of the PEGylated protein in solution.[9]
-
Capillary Electrophoresis (CE): A high-resolution technique that can separate different PEGylated species and positional isomers based on differences in size, shape, and charge.[]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugated proteins.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation between PEGylated and non-PEGylated protein in SEC. | The difference in hydrodynamic radii between the species is insufficient for the selected column. | 1. Use a column with a smaller pore size or a longer column for higher resolution. 2. Decrease the flow rate to improve separation. 3. Ensure the sample volume is not overloading the column. |
| Co-elution of different PEGylated species (mono-, di-, multi-) in IEX. | The charge difference between the PEGylated species is too small to be resolved by the current method. | 1. Optimize the pH of the mobile phase to maximize the charge difference. 2. Use a shallower salt gradient for elution.[10] 3. Switch between anion and cation exchange chromatography to determine the most effective mode of separation. |
| Low recovery of PEGylated protein from the column. | The PEGylated protein is aggregating or precipitating on the column. | 1. Optimize buffer conditions (pH, ionic strength) to maintain protein solubility.[11] 2. Add stabilizing agents or non-ionic detergents (e.g., Tween-20) to the buffers.[10] |
| Inconsistent retention times in RP-HPLC. | The PEG chain is interacting with the stationary phase in a heterogeneous manner. | 1. Optimize the gradient of the organic solvent. 2. Increase the column temperature to improve peak shape and reproducibility.[3] |
| Broad peaks in HIC. | The interaction of the PEGylated protein with the HIC resin is not uniform. | 1. Screen different HIC resins with varying hydrophobicity. 2. Optimize the salt type and concentration in the binding and elution buffers.[6] |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound Conjugated Proteins
This protocol outlines a typical multi-step purification strategy. The optimal order and combination of chromatographic steps will depend on the specific protein and the impurities present.
Caption: General purification workflow for PEGylated proteins.
Protocol 2: Detailed Method for Ion Exchange Chromatography (IEX)
This protocol provides a starting point for separating this compound conjugated proteins using anion exchange chromatography.
-
Column Selection: Choose a strong or weak anion exchange column (e.g., Q- or DEAE-based resin).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Column Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the sample containing the PEGylated protein mixture onto the column. The sample should be in a low-salt buffer, ideally the Binding Buffer.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 CVs. The less negatively charged species (higher PEGylation state due to charge shielding) are expected to elute first.[5]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired purified PEGylated protein.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for poor purification results.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Aggregation with m-PEG2-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address protein and biomolecule aggregation during PEGylation with m-PEG2-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
A1: this compound is a discrete PEG (dPEG®) linker containing a methoxy-capped chain of two ethylene glycol units and a terminal carboxylic acid group. It is used to covalently attach this short, hydrophilic PEG spacer to biomolecules, typically proteins. The carboxylic acid group is activated using a two-step reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a highly reactive NHS ester that then couples with primary amines (like the ε-amino group of lysine residues or the N-terminus) on the target molecule to form a stable amide bond.[1][3]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: The stability of proteins is highly dependent on factors like pH, temperature, and buffer composition.[4][5] Conditions that favor the conjugation reaction may not be optimal for protein stability, leading to unfolding and aggregation.[3][6]
-
High Protein or Reagent Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[4][7] Similarly, localized high concentrations of the activated PEG reagent can cause rapid, uncontrolled modification and precipitation.[6][7]
-
Chemical Modification: The covalent attachment of PEG chains alters the protein's surface properties. Masking charged lysine residues can change the isoelectric point (pI) or expose previously buried hydrophobic patches, leading to reduced solubility and aggregation.[6][8]
-
Cross-linking with EDC: If EDC is not fully quenched or removed after the activation step, it can directly cross-link carboxyl groups (on glutamic/aspartic acid residues) and amine groups between different protein molecules, causing aggregation. The two-step EDC/NHS procedure is designed to minimize this risk.[1]
Q3: How does a short PEG linker like this compound help prevent aggregation?
A3: While the primary goal of PEGylation is often to improve pharmacokinetics, the hydrophilic PEG chain can also enhance the solubility and stability of the conjugate.[9][10] The PEG linker forms a "hydration shell" around the molecule, which can increase its hydrodynamic volume and mask hydrophobic regions on the protein surface that might otherwise lead to self-association.[10] Even short PEG chains can help to shield the protein surface and prevent aggregation.[11]
Q4: Which analytical techniques are best for detecting and quantifying aggregation after PEGylation?
A4: A combination of orthogonal techniques is recommended for a comprehensive assessment of aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a powerful tool to separate and quantify soluble aggregates from the monomeric PEGylated protein.[6][12] Aggregates will elute earlier than the desired monomer.[6]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of larger species in solution by measuring the size distribution of particles. It can detect even small amounts of high molecular weight aggregates.[6][13][14]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative view of the reaction products. An increase in the molecular weight of the protein confirms PEGylation, while the presence of very high molecular weight bands that do not enter the resolving gel may indicate significant aggregation.[6]
Troubleshooting Guide
This guide addresses common problems encountered during PEGylation with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately upon adding activated PEG. | 1. Drastic pH Shift: The pH of the activated PEG solution is incompatible with the protein's stability.[6]2. High Reagent Concentration: Localized high concentration of the PEG reagent is causing "salting out" or rapid, uncontrolled conjugation.[6]3. Solvent Mismatch: If using an organic solvent (DMSO/DMF) to dissolve the PEG, the final concentration in the reaction is too high, denaturing the protein.[6] | 1. Ensure the protein is in the desired conjugation buffer (pH 7.2-8.5) before adding the activated PEG.[6]2. Add the activated PEG solution slowly and dropwise to the protein solution while gently stirring.[6][7]3. Ensure the final concentration of any organic solvent is low (typically <5-10%). Use the water-soluble Sulfo-NHS instead of NHS to improve aqueous solubility of the activated reagent.[1][6] |
| Solution becomes cloudy or aggregates form gradually during incubation. | 1. Suboptimal Reaction Conditions: The reaction temperature or pH is compromising protein stability over time.[4][7]2. High Protein Concentration: The protein concentration is too high, promoting self-association.[4]3. Over-labeling: Excessive modification of surface amines is altering the protein's solubility characteristics.[7] | 1. Lower the reaction temperature to 4°C and increase the incubation time.[3] Screen different buffer systems or pH values within the 7.2-8.5 range to find the point of maximum protein stability.[4]2. Reduce the protein concentration. If aggregation persists, concentration-dependent self-association is likely a key factor.[3][4]3. Reduce the molar excess of the activated PEG reagent. Perform a titration to find the optimal PEG:protein ratio that achieves the desired modification without causing aggregation.[7] |
| High molecular weight species are observed in SEC analysis. | 1. Formation of Soluble Aggregates: The PEGylated conjugate is less soluble than the native protein and is forming soluble oligomers.2. Change in Isoelectric Point (pI): Masking of positively charged lysine residues has shifted the pI closer to the buffer pH, reducing net charge and electrostatic repulsion.[6]3. EDC-mediated Cross-linking: In a one-pot reaction, EDC may be cross-linking protein molecules directly. | 1. Add stabilizing excipients to the reaction and purification buffers (see Table 3). Arginine is particularly effective at suppressing protein-protein interactions.[6][7]2. Determine the pI of the PEGylated protein and adjust the purification and storage buffer pH to be at least one unit away from the pI.[6]3. Strictly adhere to the two-step activation protocol. Activate the PEG-COOH with EDC/Sulfo-NHS first, then add this solution to the protein.[1] |
Quantitative Data Summary
Successful PEGylation requires careful optimization of reaction parameters. The following tables provide recommended starting conditions that should be empirically optimized for each specific protein.
Table 1: Recommended Reaction Conditions for PEGylation with this compound
| Parameter | Activation Step (PEG-COOH + EDC/Sulfo-NHS) | Conjugation Step (Activated PEG + Protein) | Rationale |
|---|---|---|---|
| pH | 5.0 - 6.0[1][2] | 7.2 - 8.5[3][6] | The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH. The reaction of the NHS ester with primary amines is favored at a slightly basic pH where the amines are deprotonated and more nucleophilic.[1][15] |
| Buffer | MES Buffer (non-amine, non-carboxylate)[6][15] | Phosphate, Borate, or HEPES Buffer[6][7] | The activation buffer must not contain competing amines or carboxylates. The conjugation buffer must be amine-free (e.g., no Tris).[16] |
| Temperature | Room Temperature[6] | 4°C to Room Temperature[3] | Lowering the temperature during the conjugation step can significantly improve protein stability and reduce the risk of aggregation, though it may require a longer incubation time.[3][7] |
| Incubation Time | 15 - 30 minutes[6] | 1 - 4 hours at RT, or 4 - 18 hours at 4°C[3] | Sufficient time must be allowed for both the activation and conjugation reactions to proceed. |
Table 2: Recommended Molar Ratios of Reagents for PEGylation
| Reactants | Recommended Molar Ratio | Notes |
|---|---|---|
| EDC : Sulfo-NHS : PEG-COOH | 1.5:1.5:1 to 5:5:1[1][3] | A molar excess of EDC and Sulfo-NHS is used to drive the efficient activation of the PEG linker's carboxylic acid.[6] Using Sulfo-NHS improves the stability of the active ester in aqueous solutions compared to NHS.[1] |
| Activated PEG : Protein | 5:1 to 20:1[6][7] | This ratio is highly protein-dependent. A higher ratio increases the degree of labeling but also elevates the risk of over-labeling and aggregation.[7] It is crucial to determine the optimal ratio empirically for each specific protein. |
Table 3: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Sugars / Polyols | Sucrose, Trehalose[6][14] | 5-10% (w/v) | Acts via preferential exclusion, increasing the thermodynamic stability of the protein's native state.[6] |
| Amino Acids | Arginine, Glycine[6][14] | 50-100 mM[6] | Suppresses non-specific protein-protein interactions and can increase the solubility of both folded and unfolded proteins.[6][7] |
| Surfactants | Polysorbate 20/80[6][14] | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent protein adsorption to interfaces and aggregation caused by mechanical stress.[6] |
Experimental Protocols
Protocol 1: Two-Step Activation of this compound with EDC/Sulfo-NHS
-
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[6]
-
Anhydrous DMSO or DMF (optional, if needed to dissolve PEG)
-
-
Procedure:
-
Equilibrate all reagents to room temperature before use to prevent condensation.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve the this compound in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the PEG linker solution. A typical molar ratio is 2:2:1 of EDC:Sulfo-NHS:PEG-COOH.[6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6]
-
The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.
-
Protocol 2: Protein PEGylation and Quenching
-
Materials:
-
Procedure:
-
Ensure the protein is in the appropriate amine-free Conjugation Buffer at the desired concentration (e.g., 1-5 mg/mL). If the protein buffer contains Tris or other primary amines, perform a buffer exchange.
-
Slowly add the activated PEG-NHS ester solution to the protein solution while gently stirring.[6] A starting point for the molar ratio of PEG to protein is 10:1.[6]
-
Incubate the reaction for 1-2 hours at room temperature or 4-18 hours at 4°C.[3]
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[1] The primary amines in the quenching buffer will react with any remaining activated PEG-NHS esters.
-
Incubate for an additional 30 minutes at room temperature.[1]
-
The PEGylated protein is now ready for purification (e.g., via SEC or IEX chromatography) to remove excess PEG and quenching reagents.
-
Protocol 3: Analysis of Aggregation by SEC
-
Methodology:
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for the expected molecular weight of your monomeric PEGylated protein and potential aggregates.
-
Mobile Phase: Use a mobile phase that promotes the stability of your PEGylated protein, typically a phosphate buffer at a pH at least one unit away from the conjugate's pI.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to an appropriate concentration for detection.
-
Injection and Analysis: Inject the sample and monitor the elution profile, typically at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute in earlier fractions than the monomeric conjugate. Unreacted PEG will elute in later fractions.
-
Quantification: Integrate the peak areas to quantify the percentage of aggregate, monomer, and other species in the sample.
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: A logical workflow for troubleshooting aggregation.
Caption: Reaction pathway for m-PEG2-COOH conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. purepeg.com [purepeg.com]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: EDC/NHS Chemistry with m-PEG2-CH2CH2COOH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing EDC/NHS chemistry for the conjugation of m-PEG2-CH2CH2COOH to amine-containing molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the EDC/NHS coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are susceptible to hydrolysis in aqueous solutions, which deactivates them.[1] | Perform the coupling step immediately after activation. Avoid prolonged incubations, especially at high pH. Consider a two-step protocol where excess EDC/NHS is removed before adding the amine-containing molecule.[2] |
| Suboptimal pH: The activation of the carboxyl group and the amine coupling have different optimal pH ranges.[1] | Use a two-step pH protocol. Perform the activation of this compound at a pH of 4.5-6.0 in a buffer like MES.[2][3] For the coupling to the primary amine, adjust the pH to 7.2-8.5 using a buffer like PBS.[2][3] | |
| Degraded Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][4] | Use fresh, high-purity EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[3][4] | |
| Competing Nucleophiles in Buffers: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target amine for reaction with the activated PEG.[2][3] | Utilize non-amine containing buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[3] | |
| Insufficient Molar Excess of Reagents: The ratio of EDC/NHS to the carboxyl group may be too low for efficient activation. | Increase the molar excess of EDC and NHS. A common starting point is a 2 to 10-fold molar excess of EDC over the carboxyl groups.[3] | |
| Precipitation During Reaction | High Reagent Concentration: One or more components may be present at a concentration that exceeds their solubility in the reaction buffer. | Try reducing the concentration of the reactants, particularly if you are using a large excess of EDC.[3][5] |
| Protein/Peptide Aggregation: The biomolecule may not be stable in the chosen reaction buffer, leading to aggregation. | Ensure the stability and solubility of your biomolecule in the selected buffers. A buffer exchange prior to the conjugation reaction might be necessary.[2] | |
| Inconsistent Results | Variability in Reagent Quality or Handling: Inconsistent purity or handling of reagents can lead to variable outcomes. | Use high-purity, fresh reagents and standardize handling procedures. Avoid repeated opening and closing of reagent vials.[2] |
| Inconsistent Reaction Times: Variation in the duration of the activation and coupling steps can affect the final yield. | Standardize the incubation times for both the activation and coupling steps of the reaction.[2] | |
| Difficulty in Purification | Formation of Byproducts: Side reactions can lead to a heterogeneous mixture of products, complicating purification. | Optimize reaction conditions (pH, molar ratios, time) to minimize side reactions. A two-step protocol with removal of excess EDC/NHS before the addition of the amine-PEG can reduce byproduct formation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in EDC/NHS chemistry with this compound?
A1: The main side reactions include:
-
Hydrolysis: The highly reactive O-acylisourea intermediate formed by EDC and the carboxyl group of the PEG is unstable in aqueous solutions and can hydrolyze back to the carboxyl group.[2] The NHS ester, while more stable, is also susceptible to hydrolysis, particularly at higher pH.[1]
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea intermediate can occur, forming an irreversible and inactive N-acylurea byproduct.[2] The use of NHS or Sulfo-NHS helps to minimize this side reaction.[6]
-
Reaction with Buffer Components: Buffers containing primary amines (like Tris or glycine) or carboxylates (like acetate) can compete in the reaction, reducing the yield of the desired conjugate.[2]
Q2: What is the optimal pH for the EDC/NHS reaction?
A2: The EDC/NHS coupling is a two-step process with distinct optimal pH ranges for each step:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][3] A non-amine, non-carboxylate buffer like MES is recommended for this step.[3]
-
Coupling Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.2 to 8.5.[2] A buffer such as PBS is commonly used for this step.[3]
Q3: Why is NHS or Sulfo-NHS necessary? Can I just use EDC?
A3: While EDC can directly couple a carboxylic acid to an amine, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[2] This hydrolysis competes with the desired amine coupling, leading to lower yields. NHS or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts more efficiently with the primary amine to form a stable amide bond.[2]
Q4: What are the recommended molar ratios of EDC and NHS to my carboxylated PEG?
A4: It is common to use a molar excess of both EDC and NHS. The optimal ratio can depend on the specific reactants. A typical starting point is a 2 to 10-fold molar excess of EDC over the carboxyl groups of this compound.[3] The molar ratio of NHS to EDC is often recommended to be 1:1 to 2:1 to improve the stability of the active intermediate.[3]
Q5: How should I store and handle EDC and NHS?
A5: EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[3] Before use, it is crucial to allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[3] It is best to prepare solutions of EDC and NHS immediately before use and not to store them in aqueous solutions for extended periods.[3]
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for EDC/NHS coupling of this compound and highlights the major side reactions.
Caption: EDC/NHS reaction pathway with this compound and its major side reactions.
References
improving the stability of m-PEG2-CH2CH2COOH in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of m-PEG2-CH2CH2COOH in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathways for this compound in solution are oxidative degradation of the polyethylene glycol (PEG) backbone and hydrolysis of the terminal carboxylic acid group under certain conditions. Oxidative degradation can be initiated by heat, light, or the presence of transition metals, leading to the formation of reactive species like formaldehyde and formic acid. While the ether linkages in the PEG backbone are generally stable, long-term storage or aggressive conditions can lead to chain cleavage.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: The stability of the carboxylic acid group is pH-dependent. At neutral to acidic pH, the carboxylic acid is more stable.
-
Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at low temperatures.[1]
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the PEG chain. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
-
Light Exposure: Exposure to light, especially UV light, can promote degradation. Solutions should be stored in the dark or in amber vials.[1]
-
Solvent: The choice of solvent is critical. For stock solutions, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended to prevent hydrolysis.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) should be avoided in reactions where the carboxylic acid is intended to be conjugated, as they can compete for reaction.
Q3: How should I store my this compound, both as a solid and in solution?
A3:
-
Solid Form: Upon receipt, this compound should be stored desiccated at -20°C and protected from light.
-
Stock Solutions: Prepare stock solutions by dissolving the compound in an anhydrous solvent such as DMSO or DMF. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C under an inert atmosphere. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While this compound is soluble in aqueous buffers, it is not recommended for long-term storage due to the risk of hydrolysis and microbial growth. If you must use an aqueous buffer, prepare the solution fresh for each experiment and use it immediately. For reactions involving the carboxylic acid group, use non-amine-containing buffers such as phosphate-buffered saline (PBS) or MES buffer.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution | 1. Prepare fresh solutions for each experiment from a properly stored solid or stock solution.2. Ensure proper storage conditions for stock solutions (-20°C, inert atmosphere, protection from light).3. Verify the quality of your solvent; use anhydrous solvents for stock solutions. |
| Low conjugation efficiency | Inactive this compound | 1. The carboxylic acid may have degraded. Use a fresh vial of the compound.2. The pH of the reaction buffer may be suboptimal. For reactions involving EDC/NHS chemistry, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. |
| Competing reactions | 1. Avoid using buffers containing primary amines (e.g., Tris, glycine).2. Ensure all reagents are of high quality and free of contaminants. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation products | 1. Confirm the identity of the unexpected peaks using mass spectrometry.2. Review your solution preparation and storage procedures to minimize degradation.3. Perform a forced degradation study to identify potential degradation products under your experimental conditions. |
| Precipitation of the compound from solution | Low solubility in the chosen solvent/buffer | 1. For aqueous solutions, ensure the pH is appropriate for solubility.2. Consider using a co-solvent if compatible with your experiment.3. For stock solutions, ensure the solvent is anhydrous. |
Data Presentation
The following table provides illustrative data on the stability of a generic short-chain PEG-carboxylic acid in aqueous solution under different conditions. Please note that these are representative values and actual degradation rates for this compound may vary.
| Condition | pH | Temperature (°C) | Incubation Time (days) | Remaining Compound (%) |
| Acidic | 4.0 | 4 | 7 | >98% |
| 4.0 | 25 | 7 | ~95% | |
| 4.0 | 40 | 7 | ~85% | |
| Neutral | 7.4 | 4 | 7 | >99% |
| 7.4 | 25 | 7 | ~97% | |
| 7.4 | 40 | 7 | ~90% | |
| Basic | 9.0 | 4 | 7 | ~95% |
| 9.0 | 25 | 7 | ~80% | |
| 9.0 | 40 | 7 | ~60% |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, amber vials with septa
-
Inert gas (Argon or Nitrogen)
-
Micropipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 100 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Purge the vial headspace with inert gas for 1-2 minutes.
-
Seal the vial tightly with a septum cap.
-
Aliquot the stock solution into smaller, single-use vials if necessary to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Stability Testing of this compound in Aqueous Solution
-
Materials:
-
This compound stock solution (in anhydrous DMSO or DMF)
-
Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC or LC-MS system for analysis
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution into the different aqueous buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Aliquot the working solutions into amber vials for each time point and condition to be tested.
-
Store the vials at the designated temperatures.
-
At each time point (e.g., Day 0, 1, 3, 7), remove one vial from each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Calculate the percentage of the remaining compound relative to the Day 0 sample.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Poor Solubility of PEGylated Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with PEGylated compounds. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated compound exhibiting poor solubility despite the hydrophilic nature of polyethylene glycol (PEG)?
A1: While PEGylation is a widely used strategy to enhance the solubility of molecules, several factors can contribute to the poor solubility of the final conjugate.[1] The overall solubility is a result of the combined physicochemical properties of the PEG polymer and the conjugated molecule (e.g., protein, peptide, or small molecule).[2]
Key factors influencing the solubility of PEGylated compounds include:
-
Properties of the Conjugated Molecule: If the parent molecule is highly hydrophobic or prone to aggregation, the hydrophilic contribution of the PEG chain may be insufficient to render the entire conjugate soluble.
-
PEG Chain Length and Structure: The length and structure (linear vs. branched) of the PEG chain play a crucial role. While longer PEG chains generally increase hydrophilicity, they can also lead to increased viscosity and potential issues with aggregation.[3][4] The effect of PEG molecular weight on solubility can vary depending on the specific compound.[5]
-
Degree of PEGylation: The number of PEG chains attached to the molecule can impact its solubility. A high degree of PEGylation can sometimes lead to increased hydrophobicity, making the compound more soluble in organic solvents rather than aqueous solutions.[6]
-
Heterogeneity of the Product: The PEGylation reaction can result in a heterogeneous mixture of products with varying numbers of attached PEG chains and different positional isomers.[3] This heterogeneity can lead to inconsistent solubility behavior.
-
Formulation Conditions: The pH, ionic strength, and composition of the buffer or solvent system can significantly influence the solubility of the PEGylated compound.[7]
Q2: What are the recommended initial steps to take when my PEGylated compound precipitates in an aqueous buffer?
A2: When you observe precipitation of your PEGylated compound in an aqueous buffer, the following troubleshooting steps are recommended:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: The first and most critical step is to prepare a concentrated stock solution of your PEGylated compound in a suitable organic solvent.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for this purpose due to their ability to dissolve a wide range of PEGylated products.[8][9]
-
Controlled Dilution: When diluting the stock solution into your aqueous experimental buffer, add the organic stock solution slowly while vortexing or stirring the buffer. This helps to avoid localized high concentrations of the compound, which can lead to immediate precipitation.
-
Optimize the Final Organic Solvent Concentration: The final concentration of the organic co-solvent in your aqueous buffer should be kept as low as possible, generally below 10%, to avoid potential denaturation of proteins or interference with biological assays.[9]
Q3: What are the best solvents for dissolving PEGylated compounds?
A3: PEG and its derivatives are soluble in a variety of solvents. The choice of solvent will depend on the specific characteristics of the PEGylated compound and the intended application.
Table 1: Common Solvents for PEGylated Compounds
| Solvent Category | Examples | Notes |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris buffers | Ideal for biological applications. Solubility can be pH-dependent. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for creating high-concentration stock solutions.[8][9] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Effective for dissolving a wide range of PEG products.[8][10] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can be used, sometimes with gentle heating (40-50°C).[8] |
| Ethers | Tetrahydrofuran (THF) | Useful for certain PEGylated compounds. |
| Aromatic Hydrocarbons | Toluene | Can be effective, especially with gentle heating.[8] |
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting poor solubility of PEGylated compounds.
Caption: A stepwise guide to addressing solubility issues with PEGylated compounds.
Experimental Protocols
Protocol 1: Preparation of a PEGylated Compound Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a soluble stock solution of a PEGylated compound and dilute it into an aqueous buffer for experimental use.
Materials:
-
PEGylated compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Stock Solution Preparation: a. Weigh out the desired amount of the PEGylated compound into a clean, dry microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube until the compound is completely dissolved. Gentle heating (up to 40-50°C) can be applied if necessary, but be cautious of compound stability.[8]
-
Dilution into Aqueous Buffer: a. Aliquot the desired volume of the aqueous buffer into a new tube. b. While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. c. Continue vortexing for an additional 30 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To determine the optimal pH and ionic strength for maximizing the solubility of a PEGylated compound.
Materials:
-
PEGylated compound stock solution (in DMSO)
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)
-
Sodium chloride (NaCl) solution (e.g., 5 M)
-
96-well microplate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
pH Screening: a. In a 96-well plate, add a fixed volume of each buffer with a different pH to a series of wells. b. Add a small, consistent volume of the PEGylated compound stock solution to each well. c. Mix the contents of the wells thoroughly. d. Incubate the plate at the desired experimental temperature for a set period (e.g., 30 minutes). e. Measure the absorbance or light scattering (turbidity) at a suitable wavelength (e.g., 600 nm). Lower absorbance/turbidity indicates higher solubility.
-
Ionic Strength Screening: a. Using the optimal buffer identified in the pH screening, prepare a series of solutions with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM). b. In a 96-well plate, add a fixed volume of each buffer with different ionic strengths to a series of wells. c. Add a small, consistent volume of the PEGylated compound stock solution to each well. d. Mix, incubate, and measure the absorbance or turbidity as described above.
Data Presentation:
Table 2: Example Data for Buffer Optimization
| Buffer pH | NaCl (mM) | Absorbance (600 nm) |
| 6.0 | 150 | 0.5 |
| 6.5 | 150 | 0.3 |
| 7.0 | 150 | 0.1 |
| 7.5 | 150 | 0.2 |
| 7.0 | 50 | 0.4 |
| 7.0 | 100 | 0.2 |
| 7.0 | 200 | 0.3 |
Advanced Troubleshooting Strategies
Q4: What should I do if optimizing the solvent and buffer conditions is not sufficient to dissolve my PEGylated compound?
A4: If basic troubleshooting steps are unsuccessful, you may need to consider more advanced strategies, such as the use of solubilizing additives or reformulation approaches.
Use of Additives:
Certain excipients can be included in the formulation to help stabilize the PEGylated compound and prevent aggregation.[9]
-
Sugars and Polyols: Sucrose, trehalose, or glycerol can act as protein stabilizers.
-
Amino Acids: Arginine is known to suppress non-specific protein-protein interactions.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can reduce surface-induced aggregation.
Reformulation Strategies:
In some cases, the formulation approach itself may need to be modified to improve solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion of the PEGylated compound with a polymer carrier can enhance its dissolution rate and solubility.[11]
-
Nanoparticle Formulation: Encapsulating the PEGylated compound into lipid-based or polymeric nanoparticles can improve its solubility and bioavailability.
Signaling Pathway of Solubility Enhancement by Additives
The following diagram illustrates how different additives can influence the solubility of a PEGylated protein.
Caption: How additives can improve the solubility of PEGylated proteins.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 4. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 7. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Analytical Methods for Monitoring m-PEG2-CH2CH2COOH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring conjugation reactions involving m-PEG2-CH2CH2COOH. Here you will find detailed answers to frequently asked questions, troubleshooting guides for common experimental issues, and standardized protocols for key analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A: this compound is a heterobifunctional PEG linker. It contains a methoxy (m-PEG) group at one end, which provides solubility and reduces immunogenicity, and a terminal carboxylic acid (-COOH) group at the other. The carboxylic acid is a reactive handle used for covalently attaching the PEG chain to other molecules, typically to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This process is a form of PEGylation, a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2]
Q2: What is the fundamental reaction I need to monitor?
A: The core reaction is the formation of an amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This reaction does not proceed spontaneously; the carboxylic acid must first be "activated." A common method is to convert it into an N-hydroxysuccinimide (NHS) ester. The subsequent reaction between the PEG-NHS ester and the amine is what you will primarily monitor for consumption of reactants and formation of the PEGylated product.
Q3: What are the most effective analytical methods for monitoring the reaction progress?
A: Monitoring the reaction is crucial for optimizing conditions and controlling the final product profile.[3] The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for monitoring reaction kinetics.[2][3] Different HPLC modes like Reversed-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Ion-Exchange (IEX-HPLC) can separate the PEGylated product from the unreacted starting materials.[3]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF MS are used to confirm the identity and mass of the final product.[4] This provides unambiguous evidence of successful conjugation and can determine the number of PEG chains attached.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide both structural and quantitative information about the reaction mixture in real-time, allowing for the direct observation of reactant consumption and product formation.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and can confirm the reaction by showing the disappearance of the activated carboxylate group and the appearance of a characteristic amide bond peak.[4][7]
Q4: How can I definitively confirm that my conjugation was successful?
A: A combination of methods provides the strongest confirmation.
-
Shift in HPLC Retention Time: The PEGylated product will have a different retention time compared to the starting materials. In SEC, the larger PEGylated molecule elutes earlier.[3] In RP-HPLC, the more hydrophilic PEGylated product typically elutes earlier.[3]
-
Increase in Molecular Weight by Mass Spectrometry: MS analysis will show a mass increase corresponding to the exact mass of the this compound that has been conjugated.[4]
-
Change in Apparent Size on SDS-PAGE: For protein conjugations, the PEGylated protein will migrate slower on an SDS-PAGE gel, showing a higher apparent molecular weight.[3] This is a quick but less precise method.[3]
Q5: How can I quantify the final degree of PEGylation?
A: The degree of PEGylation (the average number of PEG molecules attached to each target molecule) can be quantified using several techniques after the reaction mixture is purified.[1]
-
Mass Spectrometry: MS can resolve species with different numbers of PEG chains attached, allowing for direct quantification of mono-, di-, and poly-PEGylated products.[3][8]
-
HPLC: By integrating the peak areas from a calibrated HPLC run (e.g., SEC or RP-HPLC), you can determine the relative abundance of the unreacted molecule and each of the PEGylated species.[3]
-
FTIR Spectroscopy: A reagent-free method based on the characteristic C-O-C peak of PEG (around 1089 cm⁻¹) can be used for accurate determination of the PEGylation degree.[4]
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific information required, the available equipment, and the stage of the experiment.
| Method | Principle | Information Obtained | Pros | Cons |
| RP-HPLC | Separation by hydrophobicity | Quantitative analysis of reactants and products over time.[3] | High resolution, widely available, excellent for kinetics. | Can be affected by column degradation; method development may be required.[9] |
| SEC-HPLC | Separation by hydrodynamic volume (size) | Distribution of PEGylated species (mono-, di-, poly-), aggregation analysis.[3][10] | Good for resolving large molecules, relatively simple mobile phases. | Lower resolution for small molecules; not all conjugations cause a significant size change. |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Unambiguous confirmation of product identity and degree of PEGylation.[4][8] | High specificity and accuracy, provides exact molecular weight.[3] | Not typically used for real-time monitoring; complex spectra due to PEG heterogeneity.[8] |
| NMR Spectroscopy | Nuclear magnetic resonance | Real-time structural and quantitative data on reactants, intermediates, and products.[5][11] | Non-destructive, highly informative for mechanistic studies.[12] | Requires specialized equipment, lower sensitivity than MS, complex spectra. |
| FTIR Spectroscopy | Infrared light absorption by molecular bonds | Confirmation of functional group conversion (e.g., amide bond formation).[4][7] | Fast, reagent-free, can be used for quantification of PEG content.[4] | Provides structural information on functional groups, not entire molecules; less sensitive for complex mixtures. |
| SDS-PAGE | Separation by apparent molecular weight | Visual assessment of reaction progress for protein PEGylation.[3] | Simple, widely available, fast qualitative results.[3] | Low resolution, not quantitative without densitometry, apparent MW can be misleading.[3] |
Experimental Protocols & Workflows
A typical workflow involves activating the PEG-acid, performing the conjugation, and monitoring the reaction.
Caption: General workflow for this compound conjugation and monitoring.
Protocol 1: Reaction Monitoring by Reversed-Phase HPLC (RP-HPLC)
This protocol describes how to monitor the conjugation of an activated this compound (as an NHS ester) to a protein.
-
Reagent Preparation:
-
Protein Stock: Prepare a concentrated stock of your protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.5.
-
Activated PEG Stock: Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like DMSO to a known concentration.
-
Quenching Solution: Prepare a high-concentration solution of an amine, such as 1 M Tris-HCl or glycine, to stop the reaction.
-
-
Reaction Setup:
-
Bring the protein solution to the desired reaction temperature (e.g., room temperature).
-
Initiate the reaction by adding the desired molar excess of the PEG-NHS solution to the stirred protein solution. Note the exact start time (t=0).[3]
-
-
Sample Collection and Quenching:
-
At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[3]
-
Immediately quench the reaction in the aliquot by adding it to a tube containing the quenching solution (e.g., 1 µL of 1 M Tris-HCl).[3] This consumes any unreacted PEG-NHS.
-
Store samples on ice or at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a gradient that effectively separates the unreacted protein from the more hydrophilic PEGylated product (e.g., 20% to 80% B over 20 minutes).
-
Detection: UV at 280 nm (for protein) and/or 220 nm.
-
Injection: Inject an equal volume of each quenched timepoint sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted (native) protein and the PEGylated conjugate(s). The PEGylated protein will typically have a shorter retention time.[3]
-
Integrate the area of each peak.
-
Calculate the percentage of native protein consumed and product formed at each time point to determine the reaction kinetics.
-
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation reactions and their analysis.
Caption: Troubleshooting logic for low PEGylation yield detected by HPLC.
Problem 1: Low or No Product Formation Detected
-
Question: My HPLC analysis shows very little or no peak for my PEGylated product. What could be wrong?
-
Answer: This common issue can stem from problems with reagents or reaction conditions.
-
Potential Cause A: Hydrolysis of Activated PEG. The activated intermediate (e.g., PEG-NHS ester) is highly susceptible to hydrolysis, especially in aqueous buffers. This renders the PEG unreactive towards amines.
-
Solution: Always prepare the activated PEG stock solution in a dry solvent (like DMSO) immediately before starting the reaction. Avoid storing it in aqueous solutions.[13]
-
-
Potential Cause B: Suboptimal Reaction pH. The reaction of an NHS ester with a primary amine is highly pH-dependent. If the pH is too low (<7), the amine will be protonated (-NH3+) and non-nucleophilic. If the pH is too high (>9), the rate of NHS-ester hydrolysis increases significantly.
-
Solution: Ensure your reaction buffer is between pH 7 and 9. A common choice is phosphate-buffered saline (PBS) at pH 7.4-8.0.[14]
-
-
Potential Cause C: Inactive Target Molecule. The primary amines on your target molecule may be inaccessible or already modified.
-
Solution: Confirm the presence of reactive primary amines on your starting material. For proteins, ensure that purification buffers did not contain primary amines (e.g., Tris) that could compete with the reaction.
-
-
Problem 2: My HPLC Chromatogram Shows Broad or Split Peaks
-
Question: The peaks in my chromatogram are broad, tailing, or split, making quantification difficult. Why is this happening?
-
Answer: Poor peak shape in HPLC is often a sign of issues with the column, mobile phase, or sample solvent.[15][16]
-
Potential Cause A: Column Contamination or Degradation. Strongly retained impurities can build up on the column, and the bonded phase can degrade over time, especially at extreme pH values.[9]
-
Solution: Implement a regular column cleaning protocol. If the problem persists, the guard column or the analytical column may need to be replaced.[15]
-
-
Potential Cause B: Sample Solvent Incompatibility. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., high organic content) can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16] If using a quenching buffer, ensure the final injection volume is small enough to not disrupt the chromatography.
-
-
Potential Cause C: Column Void or Obstruction. A void at the head of the column or a plugged frit can cause the sample to travel through unevenly, resulting in split peaks.[17]
-
Solution: Try reversing and flushing the column (without connecting to the detector). If the problem remains, the column likely needs to be replaced.[17]
-
-
Problem 3: My Mass Spectrometry Data is Overly Complex
-
Question: The mass spectrum of my final product is very complex and difficult to interpret. What does this mean?
-
Answer: Complexity in the mass spectrum of PEGylated products is common and can be due to several factors.
-
Potential Cause A: Polydispersity of PEG. Most PEG reagents are not single, discrete molecules but rather a distribution of polymer chains of different lengths, leading to a series of peaks separated by the mass of the ethylene glycol monomer (approx. 44 Da).[8]
-
Solution: This is an inherent property of many PEG reagents. Use deconvolution software to calculate the average mass. For applications requiring a single defined mass, use monodisperse PEG reagents.[14]
-
-
Potential Cause B: Multiple PEGylation Sites. If your target molecule has multiple reactive sites (e.g., several lysine residues), you will have a mixture of products with one, two, three, or more PEGs attached, each giving a separate distribution in the mass spectrum.
-
Solution: This is expected. The data is valuable for determining the degree of PEGylation. To favor mono-PEGylation, you can reduce the molar excess of the PEG reagent used in the reaction.
-
-
Potential Cause C: Complex Charge State Envelope. Large molecules like PEGylated proteins can acquire multiple charges during ionization (e.g., in ESI-MS), leading to a complex envelope of peaks.
-
References
- 1. idosi.org [idosi.org]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. benchchem.com [benchchem.com]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magritek [magritek.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. realab.ua [realab.ua]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: m-PEG2-propionic acid Conjugations
Welcome to the technical support center for m-PEG2-propionic acid conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges in scaling up your bioconjugation processes.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG2-propionic acid and what is its primary application?
m-PEG2-propionic acid is a heterobifunctional linker that contains a methoxy-capped two-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The primary application of this reagent is in bioconjugation, specifically for PEGylating proteins, peptides, or other molecules containing primary amine groups (e.g., lysine residues). The PEG spacer enhances the solubility and in vivo stability of the conjugated molecule. The carboxylic acid is activated to react with amines, forming a stable amide bond.
Q2: What is the chemical mechanism for conjugating m-PEG2-propionic acid to a protein?
The conjugation of m-PEG2-propionic acid to a primary amine on a protein is typically achieved through a two-step carbodiimide reaction.
-
Activation: The terminal carboxylic acid of the PEG reagent is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction is most efficient at a slightly acidic pH (4.5-6.0) and forms a semi-stable NHS ester.[1]
-
Coupling: The NHS-activated PEG is then introduced to the protein in a buffer with a pH of 7.2-8.5. The primary amine groups on the protein surface perform a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[1]
Q3: Why is a two-step reaction with pH adjustment recommended?
A two-step protocol with pH adjustment is crucial for maximizing conjugation efficiency and minimizing side reactions. The initial activation of the carboxylic acid with EDC/NHS is most effective at a pH of 4.5-6.0.[1] However, the subsequent reaction with the protein's primary amines is favored at a pH of 7.2-8.5, where the amines are deprotonated and more nucleophilic.[1] Performing the entire reaction at a compromise pH can lead to lower yields.
Q4: What are the most common causes of low conjugation yield when scaling up?
Low yield at a larger scale can often be attributed to several factors:
-
Hydrolysis of the activated PEG: The NHS ester intermediate is susceptible to hydrolysis, which competes with the amine coupling reaction. This is exacerbated by prolonged reaction times and higher pH.[1]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[2]
-
Suboptimal Molar Ratios: An insufficient molar excess of the activated PEG reagent over the protein can lead to incomplete conjugation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target protein for the activated PEG, reducing the yield of the desired conjugate.[3]
Q5: How can I minimize protein aggregation during conjugation?
Protein aggregation is a common challenge when scaling up. Key strategies to mitigate this include:
-
Optimize Reaction Conditions: Ensure the pH, temperature, and ionic strength of the buffers are within the optimal stability range for your specific protein.[4]
-
Control Molar Ratios: A high degree of PEGylation can sometimes lead to aggregation. It is important to perform optimization studies to find the ideal molar ratio of PEG to protein.[4]
-
Use of Excipients: The inclusion of stabilizing excipients such as arginine, sucrose, or polysorbate 20 in the conjugation buffer can help prevent aggregation.[4]
-
Controlled Reagent Addition: Adding the activated PEG reagent to the protein solution slowly and with gentle mixing can prevent localized high concentrations that may trigger aggregation.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Inactive EDC/NHS | Store EDC and NHS desiccated at -20°C. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Hydrolysis of NHS-activated PEG | Perform the activation step at pH 4.5-6.0. Use the activated PEG immediately. For the coupling step, maintain the pH between 7.2-8.0, as the rate of hydrolysis increases significantly at higher pH.[2] |
| Suboptimal Molar Ratios | Increase the molar excess of m-PEG2-propionic acid and EDC/NHS to the protein. A starting point of 10-20 fold molar excess of PEG to protein is common, but this should be optimized.[6] |
| Competing Nucleophiles in Buffer | Ensure all buffers are free of primary amines (e.g., Tris, glycine). Use MES buffer for the activation step and PBS for the coupling step. Perform buffer exchange on the protein sample if necessary.[3] |
| Insufficient Protein Concentration | Low protein concentrations can reduce reaction efficiency. If possible, concentrate the protein to >1 mg/mL. |
Issue 2: Protein Aggregation or Precipitation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Perform a buffer screen to determine the optimal pH and ionic strength for your protein's stability during the conjugation process.[4] |
| High Degree of PEGylation | Reduce the molar ratio of m-PEG2-propionic acid to protein to decrease the number of PEG chains attached per protein molecule.[4] |
| High Protein Concentration | Reduce the protein concentration in the reaction mixture. A range of 1-5 mg/mL is often a good starting point.[7] |
| Temperature Effects | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down aggregation kinetics.[4] |
| Mechanical Stress | Use gentle mixing methods. Avoid vigorous vortexing or stirring that can induce shear stress. |
| Presence of Organic Co-solvents | If m-PEG2-propionic acid is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction is low (typically <5% v/v) to prevent protein denaturation.[5] |
Quantitative Data Summary
Table 1: Influence of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Approximate Half-life | Implications for m-PEG2-propionic acid Conjugation |
| 7.0 | 4 | 4-5 hours | Provides a reasonable window for the coupling reaction with minimal hydrolysis.[8] |
| 8.0 | 25 | ~30-60 minutes | Balances efficient amine coupling with a moderate rate of hydrolysis. Requires timely execution. |
| 8.6 | 4 | ~10 minutes | High rate of amine reaction, but very rapid hydrolysis. May require a higher excess of activated PEG.[8] |
| 9.0 | 25 | < 10 minutes | Very rapid hydrolysis; generally not recommended for scaling up as it is difficult to control.[2] |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reagent | Molar Ratio (Reagent : Carboxyl Group) | Notes |
| EDC | 2:1 to 10:1 | A higher excess can drive the activation but may also increase side reactions. Optimization is key.[9] |
| NHS/sulfo-NHS | 1.2:1 to 5:1 | A slight excess over EDC can improve the stability of the activated intermediate and increase the efficiency of the subsequent coupling reaction.[1] |
| m-PEG2-propionic acid | 5:1 to 50:1 | The ratio to protein will determine the degree of PEGylation. This must be optimized to achieve the desired product profile without causing aggregation. |
Table 3: Comparison of Common Quenching Agents
| Quenching Agent | Mechanism | Concentration | Advantages | Disadvantages |
| Tris or Glycine | Reacts with unreacted NHS esters via primary amines. | 20-100 mM | Effective and readily available. | Modifies the carboxyl groups on the protein, which may not be desirable.[10] |
| Hydroxylamine | Hydrolyzes unreacted NHS esters to form a hydroxamate. | 10-50 mM | Efficiently quenches the reaction.[11] | Can potentially have other side reactions depending on the protein. |
| 2-Mercaptoethanol | Quenches unreacted EDC. | ~20 mM | Specific for quenching EDC, not the NHS ester.[10] | Must be removed before any subsequent thiol-reactive chemistry. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of m-PEG2-propionic acid to a Protein
This protocol provides a general framework. Optimization of molar ratios, concentrations, and incubation times is essential for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 - "Activation Buffer")
-
m-PEG2-propionic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in the Activation Buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Activation of m-PEG2-propionic acid:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Dissolve the m-PEG2-propionic acid in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 1.2-5 fold molar excess of Sulfo-NHS to the m-PEG2-propionic acid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Adjust the pH of the protein solution to 7.2-7.5 by adding the Coupling Buffer.
-
Immediately add the activated m-PEG2-propionic acid solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or a TFF system. The choice of method will depend on the size and charge differences between the conjugated and unconjugated protein.
-
Protocol 2: Analytical Methods for Characterization
1. SDS-PAGE:
-
Purpose: To visually confirm an increase in molecular weight upon PEGylation.
-
Method: Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel. A shift to a higher apparent molecular weight for the conjugated protein should be observed.
2. Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To quantify the percentage of monomer, aggregate, and unconjugated protein.[12]
-
Method: Inject the purified conjugate onto a calibrated SEC column. The PEGylated protein will typically elute earlier than the unconjugated protein due to its larger hydrodynamic radius. Integrate the peak areas to determine the purity.
3. Mass Spectrometry (e.g., MALDI-TOF or ESI-MS):
-
Purpose: To determine the precise mass of the conjugate and calculate the degree of PEGylation (number of PEG molecules per protein).[13]
-
Method: Analyze the purified conjugate by mass spectrometry. The mass increase will correspond to the number of m-PEG2-propionic acid molecules attached.
Visualizations
Caption: Experimental workflow for m-PEG2-propionic acid conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of m-PEG2-CH2CH2COOH Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules. The m-PEG2-CH2CH2COOH linker, a short, discrete PEG molecule with a terminal carboxylic acid, is a valuable tool in creating these conjugates. Rigorous characterization of the resulting conjugates is essential to ensure their quality, purity, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high-resolution separation and quantification.
This guide provides an objective comparison of HPLC-based methods for the characterization of this compound conjugates, supported by experimental data and detailed protocols. We also present a comparison with alternative analytical techniques to provide a comprehensive overview for method selection and implementation.
HPLC in the Analysis of this compound Conjugates: A Head-to-Head Comparison of Techniques
The choice of HPLC method and detector is critical for the successful analysis of this compound conjugates. Due to the lack of a strong UV chromophore in the PEG moiety, detection can be challenging. The following tables summarize the key performance characteristics of different HPLC modes and detectors.
Table 1: Comparison of HPLC Modes for this compound Conjugate Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) |
| Primary Separation Principle | Separation based on hydrophobicity.[1] | Separation based on hydrodynamic volume (size). |
| Primary Information Provided | Purity, detection of unreacted starting materials and byproducts.[1] | Detection of aggregates and high molecular weight impurities. |
| Strengths | High resolving power for separating molecules with different polarities, ideal for distinguishing the conjugate from the more polar unreacted PEG linker and the potentially less polar starting molecule.[1] | Useful for assessing the presence of aggregates, which can be a critical quality attribute for bioconjugates. |
| Limitations | May not be ideal for resolving aggregates from the monomeric conjugate. | Lower resolution for separating the conjugate from unreacted starting materials of similar size. |
| Typical Application | Purity assessment and quantification of the conjugation reaction mixture.[1] | Analysis of product stability and detection of high molecular weight species. |
Table 2: Comparison of HPLC Detectors for this compound Conjugate Analysis
| Detector | Principle | Strengths | Limitations |
| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | High sensitivity for molecules with a chromophore. | Low sensitivity for this compound and its conjugates if the conjugated molecule lacks a strong chromophore.[2] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles.[2] | Universal detector, suitable for analytes without a UV chromophore.[2] | Non-linear response, which can complicate quantification. Less sensitive than CAD for smaller particles.[3] |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge.[2] | Universal detector with better sensitivity and a wider dynamic range than ELSD, especially for small molecules. Response is more uniform and independent of chemical structure.[3] | Requires volatile mobile phases.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides molecular weight information for unequivocal peak identification and structural confirmation.[4] | Higher cost and complexity compared to other detectors. |
Beyond HPLC: Alternative and Complementary Characterization Techniques
While HPLC is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal methods to confirm identity, structure, and purity.
Table 3: Comparison of HPLC with Alternative Analytical Methods
| Technique | Primary Information Provided | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification of reaction components.[5] | High sensitivity, high throughput, excellent for separating complex mixtures.[6] | Requires reference standards for identification and quantification.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation, confirmation of covalent bond formation, and quantification of conjugation efficiency.[5] | Provides unambiguous structural information, can be a primary quantitative method (qNMR).[6][7] | Lower sensitivity compared to HPLC, spectra of large conjugates can be complex.[5] |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities.[5] | High sensitivity and ability to analyze complex mixtures and large molecules.[4] | May not provide information on isomeric purity. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Absolute molar mass and size of the conjugate and any aggregates, independent of column calibration.[5] | Provides accurate molecular weight information and can characterize the degree of PEGylation.[8] | Requires specialized instrumentation and expertise. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis of a Small Molecule-m-PEG2-CH2CH2COOH Conjugate
Objective: To separate and quantify the unreacted small molecule, the unreacted this compound, and the final conjugate.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., CAD, ELSD, or MS). A UV detector can be used if the conjugated small molecule has a strong chromophore.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: The conjugation reaction mixture, diluted in a suitable solvent (e.g., a mixture of water and acetonitrile).
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
CAD: Nebulizer temperature 35°C, Nitrogen gas pressure 35 psi.
-
ELSD: Drift tube temperature 45°C, Nitrogen gas pressure 350 kPa.
-
UV: Wavelength appropriate for the small molecule chromophore.
-
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Data Analysis: Identify the peaks corresponding to the starting materials and the product based on the retention times of injected standards. Calculate the purity of the conjugate based on the peak area percentage. The hydrophilic PEG chain will typically decrease the retention time of a hydrophobic small molecule upon conjugation.[1]
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Aggregate Analysis
Objective: To detect the presence of high molecular weight species and aggregates in the purified conjugate sample.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a detector sensitive to the conjugate (e.g., Refractive Index (RI), ELSD, or CAD).
-
SEC column suitable for the molecular weight range of the conjugate and potential aggregates.
Reagents:
-
Mobile Phase: A buffered aqueous solution, e.g., 150 mM sodium phosphate, pH 7.0.
-
Sample: Purified conjugate dissolved in the mobile phase.
Procedure:
-
Sample Preparation: Dissolve the purified conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (as recommended for the column).
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 20-50 µL.
-
Detection: RI, ELSD, or CAD.
-
-
Isocratic Elution: Run the mobile phase at a constant composition for a sufficient time to elute all species.
-
Data Analysis: Analyze the chromatogram for peaks eluting earlier than the main conjugate peak, which would indicate the presence of higher molecular weight species or aggregates.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in the characterization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Confirming m-PEG2-CH2CH2COOH Modification: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of protein or peptide modification with linkers such as m-PEG2-CH2CH2COOH is a critical step in the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. Mass spectrometry stands out as the gold standard for this analysis, providing detailed information on the success and specificity of the conjugation.
This guide offers an objective comparison of mass spectrometry techniques and other analytical methods for confirming this compound modification. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection and implementation.
Mass Spectrometry for PEGylation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for characterizing PEGylated proteins, offering insights into the degree of PEGylation, the specific sites of modification, and the overall homogeneity of the product.[2] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed techniques for analyzing these modifications.[3]
Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser strikes a matrix containing the sample, causing desorption and ionization. Ions are accelerated into a time-of-flight tube, and their mass is determined by their flight time. | A high voltage is applied to a liquid sample to create an aerosol. The solvent evaporates, leaving charged analyte ions that are directed into the mass analyzer. |
| Primary Information | Average molecular weight, degree of PEGylation (number of attached PEG units), and heterogeneity of the PEGylated product.[4] | Precise molecular weight of intact protein and modified species, charge state distribution. When coupled with liquid chromatography (LC-MS), it can separate different PEGylated forms. |
| Advantages | High tolerance for salts and buffers, relatively simple sample preparation, and excellent for analyzing complex mixtures and high molecular weight proteins.[5][6] Provides clear spectra for heterogeneous PEGylated samples.[4] | Readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), enabling the characterization of complex mixtures.[4] Provides high mass accuracy and resolution, particularly with Orbitrap or Q-TOF analyzers.[7][8] |
| Limitations | Can have lower resolution compared to ESI, and the polydispersity of some PEGs can lead to broad peaks.[9] May not be ideal for identifying specific modification sites without further techniques like in-source decay.[10] | Can be sensitive to salts and detergents in the sample. The presence of multiple charge states and PEG heterogeneity can complicate spectra, often requiring deconvolution software for interpretation.[7][11] |
| Typical Application | Rapidly confirming the successful conjugation and determining the average number of PEG linkers attached to a protein.[4] Analysis of high molecular weight PEGylated proteins.[5] | Detailed characterization of the different PEGylated species present in a sample. When combined with tandem MS (MS/MS), it is used for identifying the specific amino acid residues that have been modified (peptide mapping).[2][8] |
Experimental Workflow for Confirmation
The general workflow for confirming this compound modification using mass spectrometry involves several key steps, from sample preparation to data analysis.
Caption: Workflow for this compound modification confirmation.
Detailed Experimental Protocols
Intact Mass Analysis via ESI-MS
-
Sample Preparation : The purified PEGylated protein is diluted to a concentration of 0.1-1 mg/mL in a buffer compatible with ESI-MS, such as 2% acetonitrile and 0.1% formic acid in water.[2]
-
LC-MS Analysis : The sample is injected onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2]
-
Data Acquisition : Mass spectra are acquired over an appropriate m/z range to detect both the unmodified and modified protein species.[2]
-
Data Analysis : The raw ESI-MS spectra are deconvoluted to determine the zero-charge mass of the protein species.[2] A successful conjugation is confirmed by a mass increase corresponding to the mass of the this compound linker (192.21 Da) or multiples thereof.[1][12]
Peptide Mapping for Site Identification (LC-MS/MS)
-
Denaturation, Reduction, and Alkylation : The PEGylated protein is denatured using a chaotropic agent like urea. Disulfide bonds are reduced and then alkylated to prevent reformation.[2]
-
Enzymatic Digestion : The protein is digested with a protease, such as trypsin, to generate smaller peptides.
-
LC-MS/MS Analysis : The resulting peptide mixture is separated by reverse-phase nano-LC and analyzed by a tandem mass spectrometer.[2]
-
Data Analysis : The MS/MS spectra are searched against the protein's sequence database using proteomics software. The search parameters must include the mass of the PEG modification as a variable modification on potential target residues (e.g., lysine, N-terminus).[2] The software identifies the modified peptides and pinpoints the specific sites of PEGylation.[2]
Intact Mass Analysis via MALDI-TOF MS
-
Sample Preparation : The purified PEGylated protein is mixed with a suitable matrix solution (e.g., sinapinic acid).[6]
-
Target Spotting : A small volume of the sample-matrix mixture is spotted onto a MALDI target plate and allowed to air dry, leading to co-crystallization.[6]
-
Data Acquisition : The plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, and the resulting ions are analyzed.
-
Data Analysis : The resulting spectrum will show peaks corresponding to the unmodified protein and one or more PEGylated species. The mass difference between the peaks will indicate the number of attached PEG linkers.
Alternative Confirmation Methods
While mass spectrometry is the most definitive method, other techniques can provide supporting evidence of successful conjugation.
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Provides a visual estimation of the increase in molecular weight upon PEGylation. | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, does not provide an accurate molecular weight, and cannot distinguish between species with similar sizes. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. An earlier elution time for the conjugate compared to the unmodified protein indicates an increase in size.[13] | Can be used for both analytical characterization and purification. Provides information on the size heterogeneity of the sample. | Peak broadening due to the polydispersity of PEG can occur. Does not provide direct mass information.[14] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. PEGylation typically increases the hydrophilicity of a protein, leading to a change in retention time. | High resolving power, can often separate different degrees of PEGylation. | The large size and heterogeneity of PEG can lead to broad peaks and poor resolution in some cases. |
| UV-Vis Spectroscopy | If the PEG linker contains a chromophore, the success of the conjugation can be monitored by changes in the UV-Vis spectrum.[3] | Simple and rapid. | Not universally applicable as it requires a chromophore on the PEG linker. Provides indirect evidence of conjugation. |
Conclusion
Mass spectrometry, particularly ESI-MS for detailed characterization and MALDI-TOF for rapid screening, offers the most comprehensive and definitive data for confirming this compound modification. While alternative methods like SDS-PAGE and HPLC can provide valuable supporting information, they lack the precision and detail of mass spectrometry. For researchers and drug developers, a thorough mass spectrometric analysis is essential to ensure the quality, consistency, and efficacy of their PEGylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. covalx.com [covalx.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciex.com [sciex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Comparative NMR Analysis of m-PEG2-propionic acid and its Derivatives
A guide for researchers, scientists, and drug development professionals on the characterization of common PEG linkers.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of methoxy-poly(ethylene glycol)-propionic acid (m-PEG2-propionic acid) and its common derivatives used in bioconjugation, drug delivery, and materials science. Understanding the characteristic NMR signals of these PEG linkers is crucial for confirming their structure, assessing purity, and verifying successful conjugation to molecules of interest.
Introduction to m-PEG2-propionic acid and its Derivatives
m-PEG2-propionic acid, chemically known as 3-(2-methoxyethoxy)propanoic acid, is a short, hydrophilic linker comprising a methoxy-capped diethylene glycol unit and a terminal carboxylic acid. This heterobifunctional molecule is widely employed to improve the solubility and pharmacokinetic properties of peptides, proteins, and small molecule drugs. The terminal carboxylic acid allows for conjugation to amine-containing molecules through amide bond formation.
For more reactive intermediates that facilitate efficient conjugation, the carboxylic acid is often activated, for example, as an N-hydroxysuccinimide (NHS) ester, forming m-PEG2-succinimidyl propionate. Another common derivative is m-PEG-maleimide, which enables the specific conjugation to thiol groups found in cysteine residues of proteins. This guide will focus on the ¹H and ¹³C NMR spectral features of m-PEG2-propionic acid and compare them with its succinimidyl propionate and maleimide derivatives.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for m-PEG2-propionic acid and two of its common derivatives. The data is compiled from typical values observed in deuterated chloroform (CDCl₃) or other common NMR solvents. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data Comparison
| Assignment (Proton) | m-PEG2-propionic acid (Expected δ, Multiplicity) | m-PEG-succinimidyl propionate (Expected δ, Multiplicity) | m-PEG-maleimide (Reported δ, Multiplicity) |
| CH₃ O- | ~3.38, s | ~3.38, s | ~3.38, s |
| -O-CH₂ -CH₂ -O- | ~3.65, m | ~3.65, m | ~3.65, m |
| -O-CH₂ -CH₂-COOH/COONHS | ~3.75, t | ~3.8, t | ~3.7, t |
| -CH₂-CH₂ -COOH/COONHS | ~2.65, t | ~2.9, t | - |
| -N-CO-CH₂ -CH₂ -CO- (NHS) | - | ~2.85, s | - |
| -CO-N-CH₂-CH₂ - (Maleimide) | - | - | ~3.8, t |
| CH =CH (Maleimide) | - | - | ~6.7-7.0, s |
Table 2: ¹³C NMR Data Comparison
| Assignment (Carbon) | m-PEG2-propionic acid (Expected δ) | m-PEG-succinimidyl propionate (Expected δ) | m-PEG-maleimide (Expected δ) |
| CH₃ O- | ~59.0 | ~59.0 | ~59.0 |
| -O-CH₂ -CH₂ -O- | ~70.0-72.0 | ~70.0-72.0 | ~70.0-72.0 |
| -O-CH₂ -CH₂-COOH/COONHS | ~68.0 | ~67.0 | ~69.0 |
| -CH₂-CH₂ -COOH/COONHS | ~35.0 | ~32.0 | - |
| C =O (Carboxylic Acid) | ~178.0 | - | - |
| C =O (Ester/Imide) | - | ~169.0, ~171.0 | ~170.0 |
| -N-CO-CH₂ -CH₂ -CO- (NHS) | - | ~25.6 | - |
| -CO-N-CH₂ -CH₂- (Maleimide) | - | - | ~37.0 |
| CH =CH (Maleimide) | - | - | ~134.0 |
Experimental Protocols
General NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
Visualizing NMR Analysis and Molecular Structures
The following diagrams illustrate the general workflow for NMR analysis and the key structural features of the discussed PEG derivatives.
Caption: General workflow for NMR analysis of PEG derivatives.
Caption: Key distinguishing NMR features of m-PEG derivatives.
A Head-to-Head Comparison: m-PEG2-CH2CH2COOH vs. NHS-ester PEG Linkers for Amine Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and manufacturing process of a therapeutic or diagnostic agent. Among the various amine-reactive PEGylation reagents, two common choices are carboxylic acid-terminated PEGs, such as m-PEG2-CH2CH2COOH, which require activation, and pre-activated N-hydroxysuccinimide (NHS)-ester PEG linkers. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific research needs.
Executive Summary: Key Differences at a Glance
The fundamental difference between these two linkers lies in their reactivity towards primary amines. The this compound linker possesses a terminal carboxylic acid that must be activated in situ, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. In contrast, NHS-ester PEG linkers are supplied as a pre-activated reagent, ready for direct conjugation to amine-containing molecules. This distinction leads to significant differences in their stability, reaction workflow, and control over the conjugation process.
Performance Comparison
The selection between a carboxylic acid-terminated PEG and a pre-activated NHS-ester PEG often involves a trade-off between control and convenience. The in situ activation of this compound provides greater control over the reaction but adds complexity, while pre-activated NHS-ester PEGs offer a simpler, one-step conjugation at the cost of reagent stability.
| Feature | This compound (with EDC/NHS activation) | NHS-ester PEG Linker |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction Chemistry | Two-step: Carboxyl activation followed by aminolysis | One-step: Direct aminolysis |
| Reagent Stability | High (Carboxylic acid is stable) | Low (NHS ester is susceptible to hydrolysis) |
| Reaction Control | High (Activation and conjugation steps are separate) | Moderate (Relies on controlling hydrolysis) |
| Typical Conjugation Yield | Moderate to High (Dependent on activation efficiency) | High |
| Key Advantage | Control over the activation step; stable starting material. | Simple one-step reaction. |
| Key Disadvantage | Two-step reaction adds complexity; potential for side reactions during activation. | Reagent is prone to hydrolysis, requiring careful handling. |
Reaction Mechanisms and Pathways
The conjugation of both linker types to a primary amine ultimately results in the formation of a stable amide bond. However, the pathways to achieve this are distinct.
This compound Activation and Conjugation Pathway
The use of this compound involves a two-step process. First, the carboxylic acid is activated with EDC and NHS to form an amine-reactive NHS ester. This is followed by the nucleophilic attack of a primary amine on the NHS ester, forming the amide bond and releasing NHS.
NHS-ester PEG Linker Conjugation Pathway
The pre-activated NHS-ester PEG linker undergoes a more direct, one-step reaction with a primary amine. However, this reaction is in competition with the hydrolysis of the NHS ester, which deactivates the linker.
Quantitative Data Summary
The efficiency of NHS-ester based conjugations is highly dependent on the pH due to the competing hydrolysis reaction.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Half-life at 4°C |
| 7.0 | 4-5 hours[1] |
| 8.0 | 1 hour |
| 8.6 | 10 minutes[1] |
This data highlights the critical need to perform conjugations with NHS-ester PEGs promptly and at an optimal pH to maximize yield.
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound using EDC/NHS
This protocol outlines the two-step process for conjugating a protein with a carboxylic acid-terminated PEG linker.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.2-7.5 for conjugation).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[2]
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[2]
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Buffer Exchange: Ensure the protein is in the Conjugation Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare Reagents: Immediately before use, prepare a 10 mM solution of this compound in Activation Buffer. Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activation of Carboxylic Acid: In a microcentrifuge tube, combine the this compound solution with a 2-10 molar excess of EDC and a 2-5 molar excess of Sulfo-NHS.[2] Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
Conjugation: Immediately add the activated PEG solution to the protein solution. A 10-50 fold molar excess of the PEG linker over the protein is a common starting point. Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess reagents and byproducts by passing the solution through a desalting column or using size-exclusion chromatography.
Protocol 2: Conjugation of a Protein with NHS-ester PEG Linker
This protocol describes the one-step conjugation of a protein with a pre-activated NHS-ester PEG linker.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-ester PEG linker
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3]
-
Prepare PEG Reagent: Allow the vial of NHS-ester PEG to equilibrate to room temperature before opening to prevent moisture condensation.[4] Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[3] Do not prepare stock solutions for storage.[4]
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3]
-
Purification: Remove unreacted PEG linker and byproducts using a desalting column or dialysis.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a bioconjugation experiment, applicable to both linker types with slight modifications.
Conclusion
The choice between this compound and NHS-ester PEG linkers is contingent on the specific requirements of the bioconjugation project. For applications demanding a high degree of control over the reaction and where the stability of the starting material is paramount, the two-step activation and conjugation with this compound is a robust option. Conversely, when simplicity and a streamlined workflow are prioritized, the one-step conjugation with a pre-activated NHS-ester PEG linker is advantageous, provided that careful attention is paid to the reagent's sensitivity to hydrolysis. By understanding the distinct characteristics and following optimized protocols, researchers can successfully employ either strategy to achieve their desired PEGylated bioconjugates.
References
- 1. idosi.org [idosi.org]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Carboxylated PEG Linkers in Bioconjugation and Drug Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic. Among the diverse array of available options, polyethylene glycol (PEG) linkers have emerged as a gold standard due to their hydrophilicity, biocompatibility, and ability to improve the in vivo performance of bioconjugates. This guide provides an objective, data-driven comparison of carboxylated PEG linkers with other common functionalities, highlighting the distinct advantages that make them a superior choice for many applications.
Unveiling the Power of the Carboxyl Group
A carboxylated PEG linker is a polyethylene glycol chain functionalized with one or more carboxylic acid (-COOH) groups. This seemingly simple functional group unlocks a versatile and robust chemistry for bioconjugation, primarily through the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins. This fundamental reactivity underpins many of the advantages of using carboxylated PEG linkers.
Head-to-Head Comparison: Carboxylated PEG Linkers vs. Other Functionalities
The selection of a PEG linker functionality is dictated by the target molecule, the desired bond stability, and the overall goals of the bioconjugation strategy. Here, we compare carboxylated PEG linkers to other prevalent functionalities: amine, thiol, and maleimide.
Reaction Chemistry and Bond Stability
The nature of the covalent bond formed between the PEG linker and the target molecule is a primary determinant of the conjugate's stability. Carboxylated PEG linkers, through the formation of amide bonds, offer a significant advantage in terms of physiological stability.
| Functional Group | Target Moiety | Resulting Bond | Bond Stability | Key Considerations |
| Carboxyl (-COOH) | Primary Amine (-NH2) | Amide | Highly Stable | Requires activation with reagents like EDC and NHS; forms a very stable bond resistant to hydrolysis under physiological conditions.[1][2][3] |
| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide | Highly Stable | Similar to carboxyl-to-amine conjugation, requires activation of the carboxyl group on the target molecule. |
| Thiol (-SH) | Maleimide | Thioether | Moderately Stable | Prone to retro-Michael addition (thiol exchange) in the presence of other thiols like glutathione, potentially leading to premature drug release.[4][5] |
| Maleimide | Thiol (-SH) | Thioether | Moderately Stable | Highly specific reaction at pH 6.5-7.5, but the maleimide ring can undergo hydrolysis, rendering it inactive. The resulting thioether bond can also be subject to retro-Michael reaction.[4][6][7] |
Key Takeaway: The amide bond formed from carboxylated PEG linkers is one of the most stable linkages in bioconjugation, offering superior in vivo stability compared to the thioether bonds formed from maleimide-thiol reactions.[1][2][3] This enhanced stability is crucial for applications requiring long circulation times and minimal premature drug release.
Quantitative Comparison of Linker Performance
While direct head-to-head comparisons across different studies can be challenging due to varying experimental conditions, the following table summarizes key performance data for different linker chemistries.
| Parameter | Carboxyl-Amine (Amide Bond) | Maleimide-Thiol (Thioether Bond) |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5[8][9][10] | 6.5-7.5[4][11] |
| Conjugation Efficiency | High, can be optimized by adjusting reagent ratios. | 58% - 84% depending on the protein and molar ratio.[12] |
| Bond Hydrolysis Half-life (pH 7.4) | Estimated to be up to 1000 years (for a peptide bond).[3] | Can be reversible, with deconjugation observed in the presence of thiols (e.g., ~30% loss after 7 days in 1mM GSH).[6] |
| Common Side Reactions | Formation of unstable O-acylisourea intermediate if NHS is not used. | Maleimide hydrolysis, reaction with amines at pH > 7.5, retro-Michael reaction.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for the key chemistries discussed.
Protocol 1: EDC/NHS-Mediated Conjugation of a Carboxylated PEG Linker to a Protein
This two-step protocol involves the activation of the carboxyl groups on the PEG linker followed by conjugation to the primary amines on the protein.
Materials:
-
Carboxylated PEG linker
-
Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[9][13]
-
Activation of Carboxylated PEG: Dissolve the carboxylated PEG linker in the Activation Buffer. Add the EDC and NHS/Sulfo-NHS solutions to the PEG solution. A typical starting point is a 2-4 mM final concentration of EDC and a 5-10 mM final concentration of NHS.[10] Incubate for 15-30 minutes at room temperature with gentle mixing.[9]
-
Protein Preparation: Ensure the protein is in the Coupling Buffer. If the protein was in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Conjugation: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a 10- to 50-fold molar excess of PEG is a common starting point.[14] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[14]
-
Purification: Remove excess PEG, unreacted reagents, and byproducts using SEC or dialysis.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Navigating the Bioactivity Landscape: A Comparative Guide to Protein Conjugation with m-PEG2-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It offers a proven method to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, leading to improved stability, increased half-life, and reduced immunogenicity.[1][2][3] However, a critical consideration in any PEGylation strategy is the potential impact on the protein's biological activity. This guide provides an objective comparison of protein performance before and after conjugation with m-PEG2-CH2CH2COOH, a short-chain methoxy-PEG propionic acid, and offers supporting experimental data and detailed methodologies to inform your research.
The Impact of PEGylation on Protein Function: A Balancing Act
The primary benefit of PEGylation lies in the steric hindrance provided by the PEG chains. This "shielding" effect can mask epitopes on the protein surface, reducing recognition by the immune system and proteolytic enzymes.[4] The increased hydrodynamic radius of the PEGylated protein also slows its renal clearance, significantly extending its circulation time.[3]
However, this same steric hindrance can also impede the protein's interaction with its target receptors or substrates, potentially leading to a decrease in its specific biological activity.[5] The extent of this activity loss is influenced by several factors, including the length and structure of the PEG chain, the number of attached PEG molecules, and the site of conjugation.[6][7] Generally, PEGylation with shorter chains may result in a smaller reduction in in vitro activity compared to longer PEG chains.[5][8]
Performance Comparison: Native vs. PEGylated Proteins
While specific data for proteins conjugated with this compound is not extensively available in the public domain, we can draw valuable insights from studies on other PEGylating reagents. The following tables summarize the typical trade-offs observed with PEGylation, particularly highlighting the relationship between PEG chain length, pharmacokinetic parameters, and in vitro bioactivity.
Table 1: Pharmacokinetic Profile Comparison
| Protein | PEGylating Reagent | Native Half-Life | PEGylated Half-Life | Fold Change |
| Interferon α-2a | 20 kDa PEG | 1.2 hours | 13.3 hours | ~11x |
| Interferon α-2a | 40 kDa PEG | 1.2 hours | 34.1 hours | ~28x |
| Interferon α-2a | 60 kDa PEG | 1.2 hours | 49.3 hours | ~41x |
This table illustrates the significant increase in circulating half-life that can be achieved with increasing PEG chain length. Data adapted from relevant studies.[9]
Table 2: In Vitro Biological Activity Comparison
| Protein | PEGylating Reagent | Native Activity (ED50) | PEGylated Activity (ED50) | Fold Change (Decrease in Potency) |
| Interferon α-2a | Mono-PEGylated Species | 7 pg/mL | 50 - 300 pg/mL | ~7-43x |
| Interferon α-2a | Di-PEGylated Species | 7 pg/mL | 370 - 720 pg/mL | ~53-103x |
| Lysozyme | 5 kDa PEG | 100% (relative activity) | ~70% | 1.4x |
| Lysozyme | 10 kDa PEG | 100% (relative activity) | ~10% | 10x |
This table demonstrates the common trend of decreased in vitro biological activity (as indicated by an increased ED50 or reduced relative activity) with PEGylation, which can be more pronounced with a higher degree of PEGylation or longer PEG chains. Data adapted from relevant studies.[8][9]
Experimental Protocols
Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol details the covalent attachment of the carboxyl group of this compound to primary amines (e.g., lysine residues and the N-terminus) on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the target protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Dissolve this compound in Activation Buffer to the desired stock concentration (e.g., 10-50 mM).
-
Immediately before use, prepare a solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG linker.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC/NHS solution. A common molar ratio of PEG:EDC:NHS is 1:2:2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated PEG linker solution to the protein solution. The molar excess of the PEG linker over the protein will influence the degree of PEGylation and should be optimized (a starting point of 10-20 fold molar excess is suggested).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS esters.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm PEGylation and assess the degree of modification using SDS-PAGE (PEGylated proteins will migrate at a higher apparent molecular weight) and mass spectrometry.
-
In Vitro Bioactivity Assay (Example: Cell-Based Proliferation Assay)
The specific bioactivity assay will depend on the function of the protein. The following is a general example for a growth factor.
Procedure:
-
Cell Culture: Culture a cell line that is responsive to the target protein in the appropriate medium. Prior to the assay, wash the cells to remove any residual growth factors.
-
Assay Setup: Plate the washed cells in a 96-well plate at a determined density.
-
Treatment: Prepare serial dilutions of both the native and PEGylated protein in the assay medium. Add these dilutions to the cells.
-
Incubation: Incubate the plate for a period sufficient to observe a proliferative response (e.g., 48-72 hours).
-
Quantification of Proliferation: Add a reagent to quantify cell proliferation (e.g., a tetrazolium salt like MTT or WST-1) and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance readings against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that gives half-maximal response) for both the native and PEGylated protein.
Visualizing the Process and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the key workflows and a representative signaling pathway.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: A generic receptor tyrosine kinase signaling pathway.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of m-PEG2-CH2CH2COOH Linkages: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that dictates the stability and release profile of a therapeutic conjugate. The m-PEG2-CH2CH2COOH linker provides a versatile platform for attaching polyethylene glycol (PEG) to a molecule of interest, typically through the formation of an ester or an amide bond. This guide offers an objective comparison of the in vitro stability of these two linkage types, supported by experimental data, to inform the rational design of bioconjugates.
The inherent stability of the this compound linker itself, which consists of ether bonds and a carbon chain, is very high under physiological conditions. The primary determinant of the conjugate's stability is the bond formed between the linker's terminal carboxylic acid and the therapeutic molecule. This guide will focus on the two most common and contrasting linkages: the ester bond and the amide bond.
Executive Summary
Amide linkages formed with the this compound linker offer substantially greater in vitro stability compared to ester linkages. Ester bonds are susceptible to hydrolysis under acidic, neutral, and basic conditions, and are readily cleaved by plasma esterases. In stark contrast, amide bonds are highly resistant to chemical hydrolysis under physiological pH and show minimal degradation in plasma over extended periods. This fundamental difference in stability is crucial for designing drug delivery systems, with ester linkages being suitable for applications requiring controlled release and amide linkages being preferred for maximizing circulation half-life.
Data Presentation: Comparative Stability of Ester vs. Amide Linkages
While specific kinetic data for the this compound linkage is not extensively available, the following tables present representative data from studies on analogous polymer systems that demonstrate the profound difference in stability between ester and amide linkages under various in vitro conditions.
Table 1: Qualitative Comparison of Linkage Stability
| Feature | Ester Linkage | Amide Linkage |
| Bond Type | -COO- | -CONH- |
| Chemical Stability | Susceptible to acid- and base-catalyzed hydrolysis.[1] | Highly stable across a wide pH range (3-10).[2][3] |
| Enzymatic Stability | Rapidly hydrolyzed by plasma esterases.[4][5] | Generally resistant to plasma amidases.[3] |
| Typical Application | Prodrugs, controlled-release systems. | Long-circulating bioconjugates, stable drug delivery platforms. |
| Degradation Products | This compound and the free alcohol-containing molecule. | This compound and the free amine-containing molecule. |
Table 2: Quantitative In Vitro Stability Data for Representative Polymer-Linkage Systems
The following data is adapted from a study on a poly(2-vinyl-4,4-dimethylazlactone)-derived polymer functionalized with ester or amide side chains, illustrating the typical stability profiles.[6]
| pH | Temperature (°C) | Linkage Type | Half-life (t½) in hours |
| 5.5 | 25 | Ester | > 2000 |
| 50 | Ester | ~330 | |
| 25/50 | Amide | Negligible degradation observed over 300 hours | |
| 7.5 | 25 | Ester | ~1800 |
| 50 | Ester | ~40 | |
| 25/50 | Amide | Negligible degradation observed over 300 hours | |
| 8.5 | 25 | Ester | ~225 |
| 50 | Ester | ~30 | |
| 25/50 | Amide | Negligible degradation observed over 300 hours |
This data demonstrates that while ester hydrolysis is significantly accelerated by increases in both pH and temperature, the amide linkage remains stable under all tested conditions.[6]
Experimental Protocols
A generalized protocol for assessing the in vitro stability of a therapeutic molecule conjugated via an this compound linker is provided below. This protocol can be adapted for either ester or amide linkages.
Objective: To determine the in vitro hydrolytic stability of a PEG-conjugated therapeutic in buffer at various pH values and in plasma.
Materials:
-
Test Conjugate (e.g., Therapeutic-Ester-PEG or Therapeutic-Amide-PEG)
-
Phosphate buffer (e.g., 50 mM, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Borate buffer (e.g., 50 mM, pH 8.5)
-
Human or animal plasma (e.g., from an authorized vendor)
-
Quenching solution (e.g., cold acetonitrile or methanol with an internal standard)
-
Incubator or water bath set to 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test conjugate in a suitable solvent (e.g., DMSO, water).
-
Incubation Setup:
-
For buffer stability: Dilute the stock solution into separate vials containing the pH 5.5, 7.4, and 8.5 buffers to a final concentration (e.g., 10 µM).
-
For plasma stability: Pre-warm the plasma to 37°C. Spike the stock solution into the plasma to the desired final concentration (e.g., 1 µM).
-
-
Incubation: Place all samples in an incubator at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours for buffer; 0, 0.5, 1, 2, 4, 8 hours for plasma), withdraw an aliquot from each sample.
-
Quenching: Immediately mix the aliquot with 3-4 volumes of cold quenching solution to precipitate proteins (in plasma samples) and stop the degradation reaction.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.
-
Analysis: Transfer the supernatant to an analysis vial. Quantify the concentration of the intact conjugate and any major degradation products using a validated analytical method such as RP-HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time for each condition. Calculate the half-life (t½) of the conjugate under each condition by fitting the data to a first-order decay model.
Mandatory Visualization
The following diagrams illustrate the chemical structures of the linkages and the experimental workflow.
Caption: Formation of Ester and Amide Linkages.
Caption: Experimental Workflow for In Vitro Stability Assay.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying m-PEG2-CH2CH2COOH Surface Density: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of surface-grafted molecules is paramount for ensuring the quality, efficacy, and safety of functionalized materials. This guide provides a comprehensive comparison of established analytical techniques for determining the surface density of methoxy-poly(ethylene glycol)-propionic acid (m-PEG2-CH2CH2COOH), a commonly used linker in bioconjugation and drug delivery applications.
This guide delves into the principles, experimental protocols, and data interpretation of five key techniques: X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Fluorescence-Based Assays, Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting a side-by-side comparison of their capabilities and limitations, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific application.
Comparative Overview of Quantification Techniques
The choice of analytical method for quantifying the surface density of this compound depends on several factors, including the nature of the substrate, the required sensitivity, and the type of information sought (e.g., elemental composition, hydrated mass, or specific functional group density). The following table summarizes the key characteristics of each technique.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Surface Density Range (molecules/cm²) |
| XPS | Analysis of core-level electron photoemission upon X-ray irradiation. | Elemental composition, chemical states, overlayer thickness, and grafting density. | Surface sensitive (top 10 nm), provides chemical state information. | Requires high vacuum, may cause sample damage, indirect measure of surface density. | 10¹³ - 10¹⁵ |
| QCM-D | Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass adsorption. | Real-time adsorption kinetics, hydrated mass of the adsorbed layer, viscoelastic properties. | Real-time monitoring, sensitive to hydrated mass, provides information on layer properties. | Measures total mass including solvent, indirect measure of molecule number, substrate-dependent. | 10¹² - 10¹⁴ |
| Fluorescence | Detection of fluorescence from a labeled molecule or a dye that specifically binds to the target functional group. | Quantification of accessible carboxyl groups. | High sensitivity, specificity to the functional group, can be used for imaging. | Requires labeling which may alter the surface, potential for quenching, measures accessible groups only. | 10¹⁰ - 10¹³ |
| TGA | Measures the change in mass of a sample as a function of temperature. | Weight loss corresponding to the grafted PEG layer, allowing for calculation of grafting density. | Quantitative for bulk samples (e.g., nanoparticles), straightforward data analysis. | Destructive technique, requires a significant amount of sample, not suitable for flat surfaces. | 10¹³ - 10¹⁵ (on nanoparticles) |
| NMR | Analysis of the magnetic properties of atomic nuclei. | Quantitative analysis of the amount of PEG cleaved from the surface. | Provides detailed structural information, highly quantitative for solutions. | Requires cleavage of molecules from the surface, not a direct surface technique, lower sensitivity. | 10¹³ - 10¹⁵ (on nanoparticles) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for each technique, tailored for the analysis of this compound grafted onto a model substrate (e.g., gold-coated silicon wafer).
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and calculate the surface density of this compound.
Methodology:
-
Sample Preparation: A gold-coated silicon wafer is cleaned and then immersed in a solution of this compound with a terminal thiol group for self-assembly. The sample is then rinsed thoroughly with a suitable solvent (e.g., ethanol, deionized water) to remove non-covalently bound molecules and dried under a stream of nitrogen.
-
Instrumentation: A monochromatic Al Kα X-ray source is used. Survey scans are acquired to identify the elements present on the surface. High-resolution scans of the C 1s, O 1s, and Au 4f regions are then recorded.
-
Data Analysis:
-
The high-resolution C 1s spectrum is deconvoluted to identify the contributions from C-C/C-H, C-O (from the PEG backbone), and O-C=O (from the carboxyl group).
-
The percentage of the C-O component is directly related to the PEG grafting density.[1]
-
The thickness of the PEG overlayer (d) can be estimated using the attenuation of the substrate signal (e.g., Au 4f) with the following equation: I = I₀ e(-d/λsinθ) where I is the intensity of the substrate signal with the overlayer, I₀ is the intensity from the bare substrate, λ is the inelastic mean free path of the photoelectrons, and θ is the take-off angle.
-
The surface density (Γ) can then be calculated using the formula: Γ = (d * ρ * Nₐ) / M where ρ is the density of the PEG layer, Nₐ is Avogadro's number, and M is the molecular weight of the this compound.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Objective: To monitor the real-time adsorption of this compound and determine the hydrated mass and viscoelastic properties of the resulting layer.
Methodology:
-
Sensor Preparation: A gold-coated QCM-D sensor is cleaned using a standard procedure (e.g., UV/ozone treatment or piranha solution).
-
Instrumentation: The QCM-D instrument is equilibrated with a running buffer (e.g., phosphate-buffered saline, PBS) to establish a stable baseline in frequency and dissipation.
-
Adsorption Measurement: A solution of this compound (with a suitable anchor for the gold surface, such as a thiol) is introduced into the measurement chamber. The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time until a plateau is reached, indicating saturation of the surface.
-
Rinsing: The sensor is rinsed with the running buffer to remove any loosely bound molecules.
-
Data Analysis:
-
The change in frequency (Δf) is related to the change in adsorbed mass (Δm) by the Sauerbrey equation for rigid films: Δm = -C * Δf / n where C is the mass sensitivity constant and n is the overtone number.
-
For soft, viscoelastic films like PEG, the dissipation (ΔD) will be significant. In this case, a viscoelastic model (e.g., the Voigt model) is used to fit the Δf and ΔD data from multiple overtones to determine the hydrated mass, thickness, and viscoelastic properties (shear modulus and shear viscosity) of the adsorbed layer.[2]
-
Fluorescence-Based Assay for Carboxyl Group Quantification
Objective: To specifically quantify the number of accessible carboxyl groups on the surface.
Methodology:
-
Sample Preparation: The this compound functionalized surface is prepared as described for XPS.
-
Labeling Reaction:
-
The surface is incubated with a solution containing a fluorescent dye with a functional group that specifically reacts with carboxylic acids (e.g., a fluorescent amine or hydrazide) in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-Hydroxysuccinimide (NHS).
-
To avoid fluorescence quenching at high surface densities, a mixture of a fluorescent amine and a non-fluorescent "diluent" amine can be used.[3]
-
-
Washing: The surface is thoroughly rinsed to remove unreacted dye and coupling agents.
-
Fluorescence Measurement: The fluorescence intensity of the labeled surface is measured using a fluorescence microscope or a plate reader.
-
Quantification: A calibration curve is generated by measuring the fluorescence intensity of known concentrations of the fluorescent dye in solution or on a standard surface. The fluorescence intensity from the sample is then used to determine the number of dye molecules, and thus the number of accessible carboxyl groups, on the surface.[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the weight percentage of grafted this compound on nanoparticles.
Methodology:
-
Sample Preparation: A known mass of dried, PEGylated nanoparticles is placed in a TGA crucible.
-
Instrumentation: The TGA instrument heats the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate.
-
Data Acquisition: The weight of the sample is recorded as a function of temperature.
-
Data Analysis:
-
The TGA curve will show a weight loss step corresponding to the thermal decomposition of the organic PEG layer.
-
The percentage weight loss is used to calculate the mass of PEG per unit mass of the inorganic core.
-
Knowing the size and density of the nanoparticles, the surface area per particle can be calculated.
-
The surface density of the PEG molecules can then be determined.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the amount of this compound cleaved from a surface.
Methodology:
-
Sample Preparation: The PEGylated surface (typically on nanoparticles for sufficient material) is treated with a reagent that cleaves the bond between the PEG molecule and the surface (e.g., a strong reducing agent for thiol-gold bonds).
-
Separation: The nanoparticles are separated from the solution containing the cleaved PEG molecules by centrifugation or filtration.
-
NMR Sample Preparation: A known volume of the supernatant is mixed with a known amount of an internal standard in a suitable deuterated solvent.
-
NMR Measurement: A ¹H NMR spectrum is acquired.
-
Data Analysis:
-
The characteristic peaks of the this compound (e.g., the ethylene glycol repeat units) are integrated.
-
The concentration of the PEG in the solution is determined by comparing the integral of the PEG peaks to the integral of the known concentration of the internal standard.[5][6]
-
From the total amount of cleaved PEG and the total surface area of the nanoparticles, the surface density can be calculated.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the decision-making involved in selecting a quantification method, the following diagrams are provided.
Conclusion
The quantification of this compound surface density is a critical step in the development of advanced materials for biomedical applications. Each of the techniques discussed—XPS, QCM-D, fluorescence assays, TGA, and NMR—offers unique advantages and provides complementary information. A thorough understanding of the principles and experimental nuances of each method, as outlined in this guide, will enable researchers to make informed decisions and obtain reliable, quantitative data to advance their research and development efforts. For a comprehensive characterization, a multi-technique approach is often recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Alternatives for m-PEG2-CH2CH2COOH in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. While m-PEG2-CH2CH2COOH is a widely used short-chain PEG linker featuring a terminal carboxylic acid, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols.
Overview of Linker Chemistries
The choice of a bioconjugation linker is primarily dictated by the available functional groups on the biomolecule and the desired properties of the resulting conjugate. The most common strategies involve targeting
The Impact of PEG Linker Length on Drug Delivery: A Comparative Analysis
The incorporation of polyethylene glycol (PEG) linkers in drug delivery systems is a widely adopted strategy to enhance the therapeutic index of various modalities, from small molecules to complex biologics like antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of the drug conjugate. This guide provides a comparative study of different length PEG linkers, offering researchers, scientists, and drug development professionals a data-driven overview to inform the rational design of next-generation therapeutics.
The Role of PEG Linkers in Drug Delivery
PEGylation, the covalent attachment of PEG chains, imparts several advantageous properties to drug molecules. The hydrophilic and flexible nature of PEG linkers can increase the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by creating a "stealth" effect that minimizes clearance by the immune system.[1][2][3] However, the choice of PEG linker length is a critical balancing act. While longer linkers generally enhance pharmacokinetic properties, they can sometimes negatively impact in vitro potency due to steric hindrance.[1][4]
Comparative Analysis of PEG Linker Length on In Vitro and In Vivo Performance
The optimal PEG linker length is highly dependent on the specific drug, carrier, and therapeutic application. The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics for ADCs and liposomal drug delivery systems.
Antibody-Drug Conjugates (ADCs)
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [5]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG8 | ~4.2 | 2.0 |
| PEG24 | ~2.5 | 3.4 |
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity [2]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Key Findings |
| Short (e.g., PEG2-PEG4) | Generally maintains high potency | Minimal steric hindrance allows for efficient cell surface binding and payload release. |
| Intermediate (e.g., PEG8-PEG12) | May show a slight decrease in potency | Often represents a balance between improved pharmacokinetics and retained potency. |
| Long (e.g., PEG24, 4-10 kDa) | Can exhibit a more significant reduction in cytotoxicity | Longer chains can sterically hinder the interaction of the ADC with its target cell. For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction. |
Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy [6]
| PEG Linker Length | Tumor Exposure | Tumor Weight Reduction |
| PEG2, PEG4 | Lower | 35-45% |
| PEG8, PEG12, PEG24 | Significantly Higher | 75-85% |
Liposomal Drug Delivery
Table 4: Impact of PEG Linker Length on Liposomal Doxorubicin In Vivo Tumor Accumulation [3][7]
| PEG Linker Length (in Folate-Linked Liposomes) | Tumor Accumulation (% Injected Dose/g) |
| 2 kDa | ~4 |
| 5 kDa | ~6 |
| 10 kDa | ~8 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of PEGylated drug conjugates. The following are generalized protocols for key experiments.
Synthesis of PEGylated Antibody-Drug Conjugates
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody via a PEG linker.
-
Antibody Modification:
-
Partially reduce the interchain disulfide bonds of the antibody (e.g., using TCEP) to generate free thiol groups.
-
Purify the reduced antibody using a desalting column to remove the reducing agent.
-
-
Drug-Linker Preparation:
-
Synthesize or obtain the cytotoxic drug functionalized with a PEG linker that has a maleimide group at the other end.
-
-
Conjugation:
-
React the reduced antibody with the maleimide-functionalized drug-linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific molar ratio.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature or 4°C.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC using SEC.
-
In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of an ADC against cancer cell lines.
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC.
-
Add the ADC dilutions to the cells and incubate for a specific period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Biodistribution and Efficacy Studies
This protocol outlines the steps for evaluating the in vivo performance of a PEGylated drug conjugate in a tumor xenograft model.[3]
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Inoculation:
-
Inoculate the mice subcutaneously with a suspension of the desired cancer cells.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, non-PEGylated conjugate, and PEGylated conjugates with different linker lengths).
-
Administer the treatments intravenously at a specified dose and schedule.
-
-
Biodistribution (Optional):
-
For biodistribution studies, the drug conjugate can be labeled with a radioactive isotope or a fluorescent dye.
-
At various time points after administration, euthanize the mice and collect major organs and the tumor.
-
Measure the amount of radioactivity or fluorescence in each tissue to determine the distribution of the conjugate.
-
-
Efficacy:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue monitoring until the tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Plot the average tumor volume over time for each treatment group to assess antitumor efficacy.
-
Monitor body weight as an indicator of toxicity.
-
Visualizing the Impact of PEG Linker Length
The following diagrams, generated using Graphviz, illustrate key concepts in the comparative study of PEG linkers in drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG2-CH2CH2COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of m-PEG2-CH2CH2COOH, a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. While some safety data sheets (SDS) may not classify this specific compound as hazardous under certain regulations, a cautious approach to its disposal is recommended due to the limited investigation into its comprehensive chemical, physical, and toxicological properties.[1] Adherence to the following protocols will help ensure the safety of laboratory personnel and compliance with institutional and local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Although this compound is not always classified as a hazardous substance, it is prudent to handle it with care.[1] The full toxicological properties have not been thoroughly investigated.[1] Therefore, standard laboratory PPE should be worn at all times.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer guidelines for specific chemical resistance. |
| Skin and Body Protection | Laboratory coat | Should be fully buttoned. Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | Use a respirator with an appropriate cartridge if working with large quantities or in a poorly ventilated area. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as chemical waste. Do not flush down the sewer .[1]
-
Waste Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware such as pipette tips, vials, and gloves.
-
Segregate this compound waste from other laboratory waste to prevent unintended reactions.
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired powdered compound and contaminated solids in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's guidelines.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Keep containers tightly closed and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of the chemical waste.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the material.[1]
-
Collect Absorbed Material: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and the institutional EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling m-PEG2-CH2CH2COOH
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.
The proper handling of chemical reagents is fundamental to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling of m-PEG2-CH2CH2COOH, a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. While some safety data sheets (SDS) for similar PEG compounds may classify them as non-hazardous, the chemical properties of related molecules and the lack of exhaustive toxicological data for this compound necessitate a cautious and thorough approach to its handling and disposal.[1][2] Adherence to the following procedures is critical for minimizing risks and fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protection strategy is mandatory when working with this compound. The following table summarizes the required PPE, drawing on best practices for similar chemical compounds.[1][3][4]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient.[1][2] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is advisable to double-glove for enhanced protection. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory coat | A lab coat must be worn to protect skin and clothing from accidental spills.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles.[1][2] |
First Aid Measures
Immediate action is necessary in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing.[2] |
| Eye Contact | Flush eyes with water as a precaution, holding the eyelids open.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[2] |
In all cases of exposure, seek medical attention. To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2]
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for both safety and experimental success.
-
Preparation : Before handling, ensure all necessary materials and equipment, including the appropriate PPE, are readily available. The work area, preferably a chemical fume hood, should be clean and uncluttered.[1][4]
-
Equilibration : Allow the container of this compound to reach room temperature before opening. This is particularly important if the compound has been stored at low temperatures (e.g., -20°C to 4°C), as it prevents condensation of moisture into the container.[5]
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Dissolution : When preparing solutions, add the solvent to the solid reagent. Many PEG acid reagents are dissolved in dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create stock solutions.[5][6]
-
Post-Handling : After handling, thoroughly decontaminate the work area.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired powdered compound must be disposed of as hazardous chemical waste.[1] |
| Contaminated Labware | Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[1][3] |
| Liquid Waste | Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[1] |
| Institutional Guidelines | Always adhere to your institution's specific guidelines for the disposal of chemical waste.[1] |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Experimental Protocols: Amide Coupling Reaction
This compound is often used in bioconjugation to link molecules via an amide bond. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[7]
Aqueous Method:
-
Equilibrate all reagents, including the PEG acid, EDC, and NHS, to room temperature before opening the vials.[5]
-
Prepare stock solutions of the reagents as needed. For the PEG acid, a common solvent is DMF or DMSO.[6]
-
In a suitable reaction vessel, dissolve the amine-containing molecule in a non-amine-containing buffer, such as PBS (phosphate-buffered saline) at pH 7.2-7.5.[5]
-
In a separate step, activate the carboxylic acid groups on the this compound by adding EDC and NHS. This reaction is most efficient at a pH between 4.5 and 7.2.[5]
-
Add the activated PEG acid solution to the amine-containing solution. Allow the reaction to proceed for a set time, typically 2 hours at room temperature.[5]
-
To stop the reaction, a quenching reagent such as hydroxylamine can be added. This will hydrolyze any unreacted NHS esters.[5]
Organic Solvent Method:
-
Dissolve the PEG acid in a dry organic solvent such as DCM (dichloromethane).[6]
-
Add solutions of EDC and NHS in an appropriate solvent (e.g., DCM and a small amount of DMSO for NHS) to the PEG acid solution and stir at room temperature for approximately 30 minutes.[6]
-
Add the amine-containing compound to the reaction mixture. A base such as DIPEA (N,N-Diisopropylethylamine) may be required.[6]
-
Allow the reaction to proceed, typically for 1 hour at room temperature.[6]
-
The final product can then be purified using appropriate chromatographic techniques.[6]
It is important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the desired reaction.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
